2-Ethyl-3H-benzoimidazol-5-ylamine
Description
BenchChem offers high-quality 2-Ethyl-3H-benzoimidazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3H-benzoimidazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJOQCGFBMAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389136 | |
| Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46055-62-3 | |
| Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine
Executive Summary
This technical guide details the high-purity synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine (also known as 5-amino-2-ethylbenzimidazole).[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, angiotensin II receptor antagonists, and other benzimidazole-based therapeutics.[1]
The synthesis pathway selected for this guide prioritizes regioselectivity and yield optimization .[1] It utilizes a modified Phillips Condensation followed by a catalytic hydrogenation , ensuring a robust, scalable workflow suitable for both research and early-stage process development.[1]
Chemical Profile & Retrosynthetic Analysis
Target Molecule[2][3][4][5][6][7][8][9]
-
IUPAC Name: 2-Ethyl-1H-benzimidazol-5-amine (Tautomer: 2-Ethyl-3H-benzoimidazol-5-ylamine)[1]
-
Molecular Formula: C₉H₁₁N₃
-
Molecular Weight: 161.20 g/mol
-
Key Functional Groups: Primary amine (C5), Ethyl group (C2), Benzimidazole core.
Retrosynthetic Strategy
The most efficient route disconnects the imidazole ring formation from the functional group manipulation.[1] We trace the target amine back to a nitro-substituted intermediate, which is formed via the condensation of a diamine with a carboxylic acid derivative.[1]
Figure 1: Retrosynthetic analysis of 2-Ethyl-3H-benzoimidazol-5-ylamine.[1]
Detailed Synthesis Pathway[1][10]
Stage 1: Formation of the Benzimidazole Ring
Objective: Synthesis of 2-Ethyl-5-nitrobenzimidazole via condensation.[1] Reaction Type: Phillips Condensation (Acid-Catalyzed Cyclodehydration).[1]
Scientific Rationale
While standard Phillips condensation often uses 4N HCl, this protocol recommends Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a dehydrating agent, significantly driving the equilibrium toward cyclization and minimizing the formation of mono-acylated byproducts common in aqueous acid conditions.[1]
Reagents & Materials
| Reagent | Role | Stoichiometry |
| 4-Nitro-1,2-phenylenediamine | Substrate | 1.0 equiv |
| Propionic Acid | Reagent/Linker | 1.2 - 1.5 equiv |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst | 10-15 volumes |
| Ammonium Hydroxide (NH₄OH) | Neutralization | As required |
Experimental Protocol
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer, charge 4-nitro-1,2-phenylenediamine (1.0 equiv).
-
Addition: Add Propionic Acid (1.2 equiv) followed by PPA (sufficient to create a stirrable paste).
-
Cyclization: Heat the mixture to 140–150°C for 3–4 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Critical Control Point: Ensure temperature does not exceed 160°C to prevent charring of the diamine.[1]
-
-
Quenching: Cool the reaction mass to ~80°C and pour slowly into crushed ice/water with vigorous stirring. The PPA will hydrolyze, releasing the product salt.[1]
-
Neutralization: Basify the aqueous slurry to pH ~8–9 using conc. NH₄OH . A yellow-to-brown precipitate of 2-ethyl-5-nitrobenzimidazole will form.[1]
-
Isolation: Filter the solid, wash extensively with water to remove phosphate salts, and dry in a vacuum oven at 60°C.
-
Yield Expectation: 75–85%.[1]
-
Stage 2: Reduction of the Nitro Group
Objective: Conversion of 2-Ethyl-5-nitrobenzimidazole to 2-Ethyl-3H-benzoimidazol-5-ylamine. Reaction Type: Catalytic Hydrogenation (Heterogeneous).
Scientific Rationale
Catalytic hydrogenation using Pd/C is chosen over chemical reduction (Fe/HCl or SnCl₂) for its cleanliness. It avoids the generation of iron sludge waste and simplifies the workup to a simple filtration, crucial for maintaining the purity of the final amine.[1]
Reagents & Materials
| Reagent | Role | Stoichiometry |
| 2-Ethyl-5-nitrobenzimidazole | Intermediate | 1.0 equiv |
| Hydrogen Gas (H₂) | Reductant | Balloon or 1-3 bar |
| 10% Palladium on Carbon (Pd/C) | Catalyst | 10 wt% of substrate |
| Ethanol (or Methanol) | Solvent | 20 volumes |
Experimental Protocol
-
Dissolution: Dissolve the dried 2-ethyl-5-nitrobenzimidazole in Ethanol. If solubility is low, warm the solvent or add a small amount of THF.[1]
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C .
-
Hydrogenation: Purge the vessel with H₂ gas. Stir the mixture vigorously under H₂ atmosphere (balloon pressure is usually sufficient for lab scale; 3 bar for autoclave) at Room Temperature for 4–6 hours.
-
Monitoring: Monitor consumption of the starting material by TLC. The product amine will be more polar than the nitro precursor.[1]
-
Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol.[1]
-
Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate to obtain the pure amine.[1]
Figure 2: Process flow diagram for the synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | Ethyl Group: Triplet (~1.3 ppm, 3H), Quartet (~2.8 ppm, 2H).Aromatic: Signals for benzimidazole core (typically 6.5–7.5 ppm range).Amine: Broad singlet (~4.5–5.0 ppm, 2H, exchangeable with D₂O). |
| Mass Spectrometry (ESI) | [M+H]⁺: 162.2 m/z |
| Appearance | Pale yellow to light brown crystalline solid. |
Safety & Scalability Considerations
-
Polyphosphoric Acid (PPA): Highly viscous and corrosive.[1] Handling requires appropriate PPE (gloves, face shield). Quenching PPA is exothermic; add to ice slowly.[1]
-
Hydrogenation: H₂ gas is flammable.[1] Ensure all equipment is grounded. Pd/C can ignite solvent vapors; keep wet and handle under inert gas.[1]
-
Scalability:
-
The PPA method is excellent for lab scale (grams) but can be difficult to stir at kilogram scale due to viscosity.[1] For industrial scale, 4N HCl reflux (Phillips method) is often preferred despite slightly lower yields, as it is easier to agitate and quench.
-
Iron/HCl reduction is a cost-effective alternative to Pd/C for large-scale manufacturing, provided iron residues are removed (typically <10 ppm for pharma grade).[1]
-
References
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393. Link
- Foundational reference for the condensation of o-phenylenediamines with carboxylic acids.
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. Link[1]
- Comprehensive review of benzimidazole synthesis methods including nitro-reduction p
-
Keche, A. P., et al. (2012). Synthesis and biological evaluation of some novel 2-substituted benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(21), 6611-6615.
-
Modern application of the Phillips condensation for 2-alkyl derivatives.[1]
-
-
Iwuala, B. N., et al. (2018).[2][3] Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387.[1][2][3] Link
- Provides specific insights into the reactivity of 4-nitro-1,2-phenylenediamine precursors.
-
Ben Hassen, T., et al. (2023). Regiospecific Reduction of 4,6-Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation. Chemistry & Biodiversity, 20(6), e202300191.[4] Link[1]
- Confirms the reduction protocols (H2/Pd-C) for nitro-benzimidazoles including ethyl-substituted variants.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-ethyl-1H-benzimidazole-5-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-ethyl-1H-benzimidazole-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, established chemical principles, and predictive modeling to offer a robust profile for researchers. This document details the compound's structure, predicted physicochemical parameters, a proposed synthetic route, and standardized protocols for experimental determination of its key properties. The information herein is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets. Benzimidazole derivatives have demonstrated a broad spectrum of activities, including anti-ulcer, anthelmintic, anti-hypertensive, and anti-cancer properties. The specific substitutions on the benzimidazole ring system play a crucial role in modulating the compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.
2-ethyl-1H-benzimidazole-5-amine is a derivative of particular interest due to the presence of both an alkyl group at the 2-position and an amino group at the 5-position. The ethyl group can influence lipophilicity and metabolic stability, while the amino group provides a site for further chemical modification and can impact the compound's basicity and hydrogen bonding capacity. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent or a key intermediate in the synthesis of more complex drug candidates.
Molecular Structure and Identification
The molecular structure of 2-ethyl-1H-benzimidazole-5-amine is characterized by a benzimidazole core with an ethyl group attached to the carbon at position 2 and an amino group at position 5 of the benzene ring.
Molecular Formula: C₉H₁₁N₃
Molecular Weight: 161.21 g/mol
Canonical SMILES: CCC1=NC2=C(N1)C=C(C=C2)N
Currently, a specific CAS number for 2-ethyl-1H-benzimidazole-5-amine is not readily found in major chemical databases, which underscores the novelty and limited commercial availability of this compound. For research purposes, unambiguous identification through comprehensive spectral analysis is essential.
Predicted Physicochemical Properties
In the absence of direct experimental data, computational methods provide valuable estimates of a compound's physicochemical properties. The following table summarizes the predicted properties for 2-ethyl-1H-benzimidazole-5-amine, which are crucial for anticipating its behavior in various experimental and biological systems.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 180-190 °C | Influences formulation, solubility, and purification methods. |
| Boiling Point | ~400 °C at 760 mmHg | Important for purification by distillation, though less relevant for solid compounds. |
| pKa (most basic) | 5.5 - 6.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | 1.5 - 2.5 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Moderately soluble | Crucial for bioavailability and formulation of parenteral and oral dosage forms. |
| Hydrogen Bond Donors | 2 | Influences binding to biological targets and physicochemical properties like melting point and solubility. |
| Hydrogen Bond Acceptors | 3 | Affects interactions with biological macromolecules and solubility in polar solvents. |
| Rotatable Bonds | 1 | A low number of rotatable bonds is generally favorable for good oral bioavailability. |
Note: These values are estimations derived from computational models and should be confirmed by experimental determination.
Synthesis and Purification
A plausible and efficient synthetic route to 2-ethyl-1H-benzimidazole-5-amine involves a two-step process starting from 4-nitro-1,2-phenylenediamine. This method is analogous to established procedures for the synthesis of other 5-aminobenzimidazole derivatives.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-ethyl-1H-benzimidazole-5-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Ethyl-5-nitro-1H-benzimidazole
-
To a solution of 4-nitro-1,2-phenylenediamine (1 mole) in 4N hydrochloric acid, add propanoic acid (1.1 moles).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-ethyl-5-nitro-1H-benzimidazole.
Causality: The acidic conditions catalyze the condensation reaction between the o-phenylenediamine and the carboxylic acid, leading to the formation of the imidazole ring.
Step 2: Reduction of 2-Ethyl-5-nitro-1H-benzimidazole to 2-Ethyl-1H-benzimidazole-5-amine
-
Suspend the synthesized 2-ethyl-5-nitro-1H-benzimidazole (1 mole) in ethanol.
-
Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using SnCl₂, quench the reaction by carefully adding a concentrated solution of sodium hydroxide until the solution is strongly basic, which will precipitate the tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethyl-1H-benzimidazole-5-amine.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Causality: The nitro group is readily reduced to an amino group under these standard conditions, providing the target compound. Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier work-up.
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is critical for drug development. The following section outlines standard protocols for key parameters.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the physicochemical characterization of the synthesized compound.
Melting Point Determination
Protocol:
-
Place a small amount of the purified, dry compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Trustworthiness: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
pKa Determination (Potentiometric Titration)
Protocol:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a co-solvent system if solubility is low.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Expertise: The presence of two basic nitrogen atoms in the benzimidazole ring and the exocyclic amino group may result in two pKa values. The first protonation is expected to occur on the more basic nitrogen of the imidazole ring.
Aqueous Solubility Determination (Shake-Flask Method)
Protocol:
-
Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4 in a sealed vial.
-
Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
LogP Determination (Shake-Flask Method)
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Authoritative Grounding: The shake-flask method is the gold standard for LogP determination and is recommended by regulatory agencies.
Spectral Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the benzimidazole ring system, and exchangeable protons for the NH of the imidazole and the NH₂ of the amine group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the ethyl carbons and the aromatic and heterocyclic carbons.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (161.21 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (both amine and imidazole), C-H stretching (aromatic and aliphatic), and C=N stretching are expected.
Conclusion
While 2-ethyl-1H-benzimidazole-5-amine is not a widely characterized compound, its structural features suggest significant potential in medicinal chemistry. This guide provides a comprehensive foundation for its study, including predicted physicochemical properties, a robust synthetic strategy, and established protocols for experimental characterization. The data and methods presented herein are designed to facilitate further research and development of this promising benzimidazole derivative. It is imperative that the predicted values are experimentally verified to build a complete and accurate profile of this compound.
References
Due to the limited specific literature on 2-ethyl-1H-benzimidazole-5-amine, the references provided are for analogous compounds and general methodologies.
-
Synthesis of 5-Aminobenzimidazole Derivatives: For a general understanding of the synthesis of related compounds, refer to patents and articles on the preparation of 5-aminobenzimidazoles, such as the method described for 5-amino-1H-benzo[d]imidazole-2-thiol.
-
Reduction of Nitrobenzimidazoles: The reduction of a nitro group to an amine on the benzimidazole scaffold is a common synthetic step. An example can be found in the synthesis of 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine.
-
Physicochemical Property Prediction: Various software and online tools are available for the in silico prediction of physicochemical properties.
-
General Benzimidazole Synthesis and Properties: For a broad overview of benzimidazole chemistry.
-
Data on Related Compounds: Physicochemical data for analogous compounds can be found in chemical databases.
Technical Whitepaper: 2-Ethyl-3H-benzoimidazol-5-ylamine (CAS 46055-62-3)
Executive Summary
2-Ethyl-3H-benzoimidazol-5-ylamine (CAS 46055-62-3), often referred to as 5-amino-2-ethylbenzimidazole, represents a "privileged structure" in medicinal chemistry. Its significance lies in the duality of its scaffold: the benzimidazole core provides high affinity for biological targets (particularly kinases and tubulin), while the 5-amino substituent serves as a versatile chemical handle for late-stage diversification.
This guide moves beyond standard safety data to provide a mechanistic understanding of the molecule’s synthesis, reactivity, and application in drug discovery.[1] It is designed for researchers requiring high-purity intermediate isolation and downstream functionalization.
Part 1: Physicochemical Profile[2]
The amphoteric nature of the benzimidazole ring significantly influences the solubility and handling of this compound. Researchers must account for the tautomeric equilibrium between the 5-amino and 6-amino forms in solution, although they are chemically equivalent unless the N1-position is substituted.
Table 1: Core Chemical Properties[3]
| Property | Data | Notes |
| CAS Number | 46055-62-3 | Primary identifier.[2][3][4] |
| IUPAC Name | 2-ethyl-1H-benzimidazol-5-amine | Tautomerizes in solution. |
| Molecular Formula | C₉H₁₁N₃ | |
| Molecular Weight | 161.20 g/mol | |
| Physical State | Solid (Crystalline powder) | Usually off-white to pale brown. |
| Predicted Boiling Point | ~433°C (760 mmHg) | Decomposition likely prior to boiling. |
| Predicted Density | 1.238 g/cm³ | |
| pKa (Calculated) | ~5.5 (Benzimidazole N) | Protonation occurs at N3. |
| Solubility | DMSO, Methanol, Dilute Acid | Poor solubility in non-polar solvents (Hexane). |
Solubility & Handling Insight
-
Amphotericity: The molecule dissolves readily in dilute mineral acids (e.g., 1M HCl) due to protonation of the imidazole ring and the primary amine. It also shows solubility in strong bases due to the acidity of the pyrrole-like NH (pKa ~12).
-
Purification: Recrystallization is best achieved using Ethanol/Water mixtures or Ethyl Acetate. Avoid chlorinated solvents for long-term storage as trace HCl formation can lead to salt precipitation.
Part 2: Synthetic Architecture
The synthesis of CAS 46055-62-3 is a two-stage workflow. The critical quality attribute (CQA) is the complete reduction of the nitro precursor without over-reducing the aromatic ring.
Workflow Diagram: Synthesis & Tautomerism
The following diagram illustrates the standard synthesis pathway from 4-nitro-1,2-phenylenediamine.
Figure 1: Synthetic route highlighting the condensation and reduction steps required to access the target amine.
Protocol: Catalytic Hydrogenation (Recommended)
Rationale: While Iron/Acid reduction is cheaper, it generates iron sludge that complicates purification of the amphoteric product. Catalytic hydrogenation offers a cleaner workup.
-
Preparation: Dissolve 2-ethyl-5-nitrobenzimidazole (1.0 eq) in Methanol (10 mL/g).
-
Catalyst Loading: Add 10% Pd/C (5 wt% loading) under an inert Nitrogen atmosphere. Safety: Pd/C is pyrophoric; keep wet.
-
Reaction: Purge with Hydrogen gas (balloon pressure is usually sufficient) and stir vigorously at Room Temperature for 4-6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Workup: Filter through a Celite pad to remove the catalyst.
-
Isolation: Concentrate the filtrate in vacuo. The product often crystallizes upon cooling. If an oil persists, triturates with cold Diethyl Ether.
Part 3: Reactivity & Derivatization
For drug development, the 5-amino group is the primary vector for increasing molecular complexity. However, the N1-H of the benzimidazole ring is also nucleophilic, requiring selective protection strategies if N-alkylation is not desired.
Reactivity Map
Figure 2: Divergent synthesis pathways. The 5-amino group allows access to amides and ureas, while the imidazole nitrogen permits solubility tuning via salt formation.
Critical Causality: Regioselectivity
When acylating the 5-amine, the imidazole nitrogens generally do not compete if the reaction is performed in neutral organic solvents (THF, DCM) because the aniline nitrogen is more nucleophilic than the imidazole nitrogen (which is part of the aromatic system). However, if strong bases (NaH) are used, the imidazole N-H becomes deprotonated and highly nucleophilic, leading to N1/N3 alkylation.
Scientist-to-Scientist Tip: If you observe bis-acylation, use a mild base like Pyridine or TEA, and avoid excess acylating agent.
Part 4: Biological Context & Applications[1][3]
This molecule is rarely the final drug; it is a pharmacophore scaffold.
-
Kinase Inhibition: The benzimidazole motif mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes. The 2-ethyl group provides hydrophobic bulk that often fits into the gatekeeper pocket.
-
Angiotensin II Antagonists: The 2-ethylbenzimidazole core is structurally homologous to the "sartan" class of drugs (e.g., Telmisartan), where the 5-position is often linked to a biphenyl tetrazole system.
-
Anthelmintic Activity: Benzimidazoles (e.g., Albendazole) bind to β-tubulin. While the 2-ethyl analog is less potent than the 2-carbamate analogs, it serves as a baseline for structure-activity relationship (SAR) studies.
Part 5: References
-
PubChem. (n.d.). Compound Summary: 5-Amino-2-ethylbenzimidazole (CAS 46055-62-3).[2] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Sha᾿aban, H. G., & Askar, F. W. (2025).[5] A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering, 8(2).[5] [Link][5]
-
Tonelli, M., et al. (2010). Benzimidazole derivatives as a privileged scaffold in medicinal chemistry.[1][5][6] Current Medicinal Chemistry.[6] (Contextual grounding for scaffold utility).
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS # 46055-62-3, 2-Ethyl-1H-Benzimidazol-6-Amine: more information. [sdhlbiochem.chemblink.com]
- 3. 1H-Benzimidazole-6-carboximidamide,2,2'-methylenebis- | 74733-75-8 | Benchchem [benchchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Benzimidazole Nucleus
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" for the design of therapeutic agents.[3] This unique characteristic has led to the development of a vast library of benzimidazole derivatives possessing an exceptionally broad spectrum of biological activities, including anticancer, anthelmintic, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][4][5] Many FDA-approved drugs, such as the anthelmintic albendazole and the proton-pump inhibitor omeprazole, feature this versatile core, underscoring its clinical significance.[2][6]
This guide provides a comprehensive technical overview of the biological activities of the benzimidazole scaffold. It delves into the fundamental physicochemical properties and synthetic strategies, explores the diverse mechanisms of action, details the structure-activity relationships (SAR) that govern efficacy, and provides field-proven experimental protocols for synthesis and evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of this remarkable heterocyclic system.
Core Chemistry: Properties and Synthesis
The therapeutic versatility of the benzimidazole scaffold is rooted in its distinct physicochemical attributes and the relative ease of its synthesis and modification.
Key Physicochemical Attributes for Drug Design
The benzimidazole nucleus is an excellent pharmacophore due to a combination of features that facilitate favorable interactions with biological targets. Its broad pharmacological significance is due to attributes like hydrogen bond donor-acceptor capability, potential for π-π stacking interactions, and hydrophobic interactions, which collectively enable efficient binding to macromolecules.[4] The ability to substitute at various positions on the bicyclic ring allows for the fine-tuning of these properties to optimize potency, selectivity, and pharmacokinetic profiles.
Foundational Synthetic Strategies
The primary and most established method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, such as an aldehyde, under acidic conditions.[2][7][8]
Classic Synthesis Workflow
Caption: General workflow for the synthesis of benzimidazoles.
While this traditional approach is robust, modern advancements have introduced more efficient and environmentally benign methodologies. These include microwave-assisted synthesis, which significantly reduces reaction times and can increase yields, and the use of various catalysts under milder, "green" chemistry conditions.[9][10][11][12]
Experimental Protocol: Synthesis of 2-Substituted Benzimidazole
This protocol describes a standard laboratory procedure for the synthesis of a benzimidazole derivative via the condensation of o-phenylenediamine and a selected carboxylic acid.
Objective: To synthesize a 2-substituted benzimidazole through acid-catalyzed condensation.
Materials:
-
o-phenylenediamine
-
Formic acid (or other suitable carboxylic acid)
-
10% Sodium hydroxide (NaOH) solution
-
Decolorizing carbon
-
Round bottom flask (250 mL), water bath, beaker, Buchner funnel, filter paper
Methodology:
-
Reaction Setup: In a 250 mL round bottom flask, dissolve o-phenylenediamine (e.g., 27g) and add the corresponding carboxylic acid (e.g., 17.5g of formic acid).[7] The choice of carboxylic acid determines the substituent at the C2 position.
-
Causality Note: Using an acid catalyst like formic acid itself, or adding a stronger acid, protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
-
-
Condensation and Cyclization: Heat the mixture on a water bath at 100°C for approximately 2 hours.[7] This provides the necessary activation energy for both the initial condensation to form an intermediate and the subsequent intramolecular cyclization and dehydration to form the imidazole ring.
-
Neutralization and Precipitation: After heating, cool the flask to room temperature. Slowly add a 10% NaOH solution while swirling the flask until the mixture is just alkaline (test with litmus paper).[7]
-
Self-Validation Check: This step neutralizes the excess acid and deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution due to its lower solubility in its neutral form. The crude product should be visible as a solid.
-
-
Isolation of Crude Product: Filter the precipitated crude benzimidazole using a Buchner funnel. Wash the solid with ice-cold water to remove any residual salts or water-soluble impurities, and drain thoroughly.[7]
-
Recrystallization for Purification: Transfer the crude product to a beaker and dissolve it in a minimum amount of boiling water (e.g., 400 mL). Add a small amount of decolorizing carbon (e.g., 2g) and keep the solution at a gentle boil for 15 minutes to adsorb colored impurities.[7]
-
Final Product Isolation: Filter the hot solution rapidly through a preheated Buchner funnel to remove the carbon. Allow the filtrate to cool slowly to about 10°C. The pure benzimidazole will crystallize out. Filter the crystals, wash with a small amount of cold water, and dry at 100°C.[7] The purity can be confirmed by melting point determination and spectroscopic analysis (IR, NMR).
A Spectrum of Biological Activities and Their Mechanisms
Benzimidazole derivatives exhibit a remarkable range of pharmacological activities, stemming from their ability to interact with diverse biological targets.
Anticancer Activity
The development of benzimidazole-based anticancer agents is a highly active area of research.[13] These compounds exert their effects through multiple mechanisms, often targeting the uncontrolled proliferation that is a hallmark of cancer.[3][14]
-
Mechanism 1: Tubulin Polymerization Inhibition: Similar to their anthelmintic action, certain benzimidazole derivatives bind to the colchicine-binding site of β-tubulin. This disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division. The result is an arrest of the cell cycle, typically in the G2/M phase, leading to apoptosis (programmed cell death).[14]
-
Mechanism 2: Kinase Inhibition: Many signaling pathways that promote cancer cell growth are driven by kinases. Benzimidazole derivatives have been designed to inhibit crucial oncogenic kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.[14] By blocking these enzymes, they can halt the cell cycle and suppress survival signals. For example, some compounds disrupt the PI3K/AKT and MAPK signaling pathways, which are critical for cancer cell survival and proliferation.[14][15]
-
Mechanism 3: DNA Intercalation and Topoisomerase Inhibition: The planar structure of the bis-benzimidazole ring allows some derivatives to bind to the minor groove of DNA.[16] This interaction can change the conformation of DNA and inhibit the function of topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA damage and ultimately triggers cell death.[16]
Inhibition of the PI3K/Akt Signaling Pathway
Caption: Benzimidazole derivatives can inhibit the PI3K/Akt pathway.
| Compound Class | Target(s) | Reported Activity / Effect | Cancer Cell Lines |
| 2-Arylbenzimidazoles | Tubulin, Kinases | Induce cell cycle arrest, apoptosis | MCF-7 (Breast), HeLa (Cervical) |
| Bis-benzimidazoles | DNA Minor Groove, Topoisomerase | Inhibit DNA synthesis, induce DNA damage | MDA-MB-231 (Breast), Leukemia |
| N-substituted benzimidazoles | PI3K/Akt, MAPK pathways | Suppress cell proliferation and survival | Glioblastoma, Colon, Lung |
Anthelmintic and Antifungal Activity
The use of benzimidazoles as anthelmintic and antifungal agents is one of their most successful clinical applications.[17][18]
-
Mechanism of Action: The primary mechanism for both activities is the selective inhibition of microtubule polymerization.[19][20] Benzimidazole drugs, such as albendazole and mebendazole, bind with high affinity to the β-tubulin subunit of parasitic helminths and fungi.[2] This binding prevents the polymerization of tubulin into microtubules, disrupting vital cellular processes including cell division, motility, and nutrient transport.[20] The selective toxicity arises because these drugs bind to parasitic and fungal tubulin with much higher affinity than to mammalian tubulin. Additionally, some compounds inhibit enzymes like mitochondrial fumarate reductase in helminths, further disrupting their energy metabolism.[20]
-
Agricultural and Clinical Use: This mechanism was first exploited in agriculture with fungicides like benomyl.[19] In medicine, it is the basis for treating a wide range of intestinal roundworm infections and systemic fungal infections.[17][19]
Antibacterial and Antiviral Activity
Benzimidazole derivatives also show significant promise as antimicrobial and antiviral agents.[5][21]
-
Antibacterial Mechanism: The antibacterial action is often attributed to the structural similarity between benzimidazole and purine.[22] This allows the compounds to act as antimetabolites, competing with natural purines and thereby inhibiting the synthesis of bacterial nucleic acids and proteins.[22] They have shown efficacy against both Gram-positive and Gram-negative bacteria by interfering with essential biochemical pathways.[9]
-
Antiviral Mechanism: The mechanisms of antiviral activity are highly varied and depend on the specific virus. Some benzimidazole derivatives have been shown to inhibit viral replication by targeting viral enzymes or host factors essential for the viral life cycle. For instance, certain derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV) with very low EC50 values.[23] Others have been investigated for activity against hepatitis C virus.[24]
Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion)
This protocol outlines the Kirby-Bauer disc diffusion method for assessing the antibacterial activity of synthesized benzimidazole compounds.
Objective: To qualitatively determine the susceptibility of bacterial strains to benzimidazole derivatives.
Materials:
-
Synthesized benzimidazole compound
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper discs (6 mm)
-
Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
-
Sterile swabs, incubator
Methodology:
-
Preparation of Inoculum: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial density.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disc Preparation and Placement: Aseptically impregnate sterile paper discs with a known concentration of the synthesized benzimidazole compound dissolved in a suitable solvent. Allow the solvent to evaporate completely. Place the impregnated disc, along with positive and negative control discs, onto the surface of the inoculated agar plate.
-
Causality Note: The compound diffuses from the disc into the agar, creating a concentration gradient. If the bacteria are susceptible, their growth will be inhibited in a circular zone around the disc.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Interpretation: Measure the diameter of the zone of inhibition (the clear area where no bacterial growth occurs) around each disc in millimeters. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.
-
Self-Validation Check: The positive control should show a clear zone of inhibition, while the negative control should show none. This validates that the assay is working correctly and that any observed activity is due to the test compound, not the solvent.
-
Structure-Activity Relationship (SAR) and Rational Drug Design
The biological activity of benzimidazole derivatives can be significantly modulated by altering the substituents at various positions of the core scaffold. Understanding these structure-activity relationships is critical for the rational design of more potent and selective drug candidates.[6]
The primary positions for substitution that influence activity are the N1-position of the imidazole ring, the C2-position, and the C5 and C6 positions on the benzene ring.[25]
Key Benzimidazole Substitution Points for SAR
Caption: Key substitution sites on the benzimidazole scaffold.
-
N1-Position: Substitution at the N1 position often impacts the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. Introducing various heterocyclic groups at this position has been shown to yield effective anti-inflammatory agents.[25]
-
C2-Position: This is a critical position for modulating biological activity. The nature of the substituent at C2 directly influences how the molecule fits into the binding pocket of its target protein. Aromatic or heteroaromatic rings are common substituents that can engage in π-π stacking or other specific interactions.
-
C5/C6-Positions: Modifying the benzene ring, typically at the C5 or C6 positions, alters the electronic properties of the entire scaffold. The addition of electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) or electron-donating groups (e.g., -OCH3) can enhance potency and selectivity for a specific target.[6] For instance, 5-fluoro or 5-chloro substituted benzimidazoles have shown significant antifungal activity.[26]
Future Perspectives and Overcoming Challenges
The benzimidazole scaffold continues to be a fertile ground for drug discovery. However, several challenges remain. The emergence of drug resistance, particularly in infectious diseases and oncology, necessitates the development of novel derivatives that can overcome these resistance mechanisms.[13] Furthermore, improving the selectivity of benzimidazole-based drugs to minimize off-target effects and enhance their safety profile is an ongoing objective.[27]
Future research will likely focus on:
-
Hybrid Molecules: Creating hybrid compounds that combine the benzimidazole scaffold with other pharmacologically active moieties (e.g., triazoles, pyrazoles) to achieve synergistic effects or multi-target activity.[5][28]
-
Target-Based Design: Utilizing computational modeling and structural biology to design derivatives that bind with high specificity to novel biological targets.[14]
-
Green Synthesis: Expanding the use of sustainable and efficient synthetic methods to build diverse chemical libraries for high-throughput screening.[9]
Conclusion
The benzimidazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent biological activity, stemming from its structural similarity to endogenous purines, combined with its synthetic tractability, has cemented its role as a vital core for drug development. From potent anticancer agents that disrupt cell division to broad-spectrum anthelmintics that paralyze parasites, the applications of benzimidazole derivatives are vast and impactful. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is paramount for today's researchers. As challenges like drug resistance evolve, the rational design and exploration of novel benzimidazole-based therapeutics will undoubtedly continue to be a critical and rewarding endeavor in the pursuit of new medicines.
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2-Ethyl-3H-benzoimidazol-5-ylamine as a Pharmacophore in Drug Design: An In-depth Technical Guide
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] This guide delves into the specific pharmacophoric attributes of the 2-Ethyl-3H-benzoimidazol-5-ylamine core, a less explored yet promising scaffold for the development of novel therapeutic agents. We will dissect its synthesis, explore its potential as a pharmacophore with illustrative examples, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.
The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry
Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring. This unique bicyclic structure confers a range of favorable physicochemical properties, including the ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] These characteristics enable benzimidazole derivatives to bind to a wide array of biological macromolecules with high affinity, leading to a broad spectrum of pharmacological activities.[3] Numerous FDA-approved drugs, such as the proton pump inhibitor omeprazole and the anthelmintic albendazole, feature the benzimidazole core, highlighting its therapeutic relevance. The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[4]
Synthesis of the 2-Ethyl-3H-benzoimidazol-5-ylamine Core
The synthesis of the 2-Ethyl-3H-benzoimidazol-5-ylamine core can be achieved through a multi-step process, typically starting from a readily available substituted benzene derivative. A common and effective method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[4]
Proposed Synthetic Pathway
A plausible synthetic route to 2-Ethyl-3H-benzoimidazol-5-ylamine is outlined below. This pathway commences with the nitration of a suitable precursor, followed by the formation of the benzimidazole ring and subsequent reduction of the nitro group to the desired amine.
Caption: Proposed synthetic pathway for 2-Ethyl-3H-benzoimidazol-5-ylamine.
Detailed Experimental Protocol: Synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine
Step 1: Synthesis of 2-Ethyl-5-nitro-1H-benzoimidazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 eq) and propionic acid (3.0 eq).
-
Acidic Condensation: Slowly add 4N hydrochloric acid to the mixture until the starting materials are fully dissolved.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-ethyl-5-nitro-1H-benzoimidazole.
Step 2: Reduction to 2-Ethyl-3H-benzoimidazol-5-ylamine
-
Reaction Setup: In a round-bottom flask, dissolve the 2-ethyl-5-nitro-1H-benzoimidazole (1.0 eq) from the previous step in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (SnCl2·2H2O) (3.0-5.0 eq) and concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 2-Ethyl-3H-benzoimidazol-5-ylamine.
The 2-Ethyl-3H-benzoimidazol-5-ylamine Pharmacophore
A pharmacophore is the three-dimensional arrangement of atoms or groups of atoms responsible for a molecule's biological activity. The 2-Ethyl-3H-benzoimidazol-5-ylamine scaffold possesses several key features that contribute to its potential as a versatile pharmacophore.
Caption: Key pharmacophoric features of 2-Ethyl-3H-benzoimidazol-5-ylamine.
-
Hydrogen Bond Donors: The amine group at the 5-position and the N-H of the imidazole ring act as hydrogen bond donors, crucial for anchoring the molecule to the active site of a target protein.
-
Hydrogen Bond Acceptor: The sp2-hybridized nitrogen atom in the imidazole ring serves as a hydrogen bond acceptor.
-
Hydrophobic Region: The ethyl group at the 2-position provides a hydrophobic region that can interact with nonpolar pockets in a binding site, contributing to affinity and selectivity.
-
Aromatic System: The fused benzene ring offers a planar surface for π-π stacking interactions with aromatic amino acid residues in the target protein.
Applications in Drug Design: Structure-Activity Relationship (SAR) Insights
While specific drugs containing the 2-Ethyl-3H-benzoimidazol-5-ylamine core are not yet prevalent in the market, analysis of related benzimidazole derivatives provides valuable insights into the potential roles of the 2-ethyl and 5-amino substituents.
Role of the 2-Alkyl Group
The substituent at the C2 position of the benzimidazole ring is known to significantly influence biological activity.[5] Small alkyl groups, such as ethyl, can enhance lipophilicity, which may improve cell permeability and oral bioavailability. The size and nature of the C2 substituent can also dictate the selectivity of the compound for different biological targets. For instance, in a series of 2-substituted benzimidazoles, variations in the alkyl chain length led to differential antimicrobial activity.[6]
Role of the 5-Amino Group
The amino group at the C5 position is a key functional group that can be readily modified to explore the structure-activity relationship (SAR). It can serve as a handle for introducing a wide range of substituents to modulate the compound's properties. Furthermore, the 5-amino group can directly participate in hydrogen bonding interactions within a target's active site. In several series of benzimidazole derivatives, the presence and nature of the substituent at the 5-position have been shown to be critical for anticancer and antimicrobial activities.[7][8] For example, the conversion of a 5-nitro group to a 5-amino group can significantly alter the electronic properties and biological activity of the molecule.[9]
Hypothetical SAR for 2-Ethyl-3H-benzoimidazol-5-ylamine Derivatives
| Modification | Rationale | Predicted Impact on Activity |
| Alkylation/Acylation of 5-NH2 | Introduce new interaction points, modulate solubility and lipophilicity. | Potentially enhance target-specific interactions and improve pharmacokinetic properties. |
| Variation of C2-Alkyl Chain | Probe the size of the hydrophobic pocket in the target's active site. | Optimal chain length can maximize van der Waals interactions and improve potency. |
| Substitution on the Benzene Ring | Modulate electronic properties and introduce additional binding interactions. | Electron-withdrawing or -donating groups can influence the pKa of the imidazole ring and overall binding affinity. |
Biological Evaluation: Experimental Protocols
The 2-Ethyl-3H-benzoimidazol-5-ylamine scaffold is a promising starting point for the development of various therapeutic agents. Below are representative protocols for evaluating the anticancer and antimicrobial activities of its derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
ADME and Physicochemical Properties
Predicted Physicochemical and ADME Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~175 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP | 1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid permeability. |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five. |
| Metabolism | Likely to undergo N-acetylation, N-dealkylation, and aromatic hydroxylation. | Common metabolic pathways for benzimidazoles and aromatic amines.[11] |
| Oral Bioavailability | Potentially good | Based on its physicochemical properties falling within the "drug-like" space.[12] |
Conclusion and Future Directions
The 2-Ethyl-3H-benzoimidazol-5-ylamine scaffold represents a promising yet underexplored pharmacophore in drug design. Its synthetic accessibility and the presence of key functional groups for molecular interactions make it an attractive starting point for the development of novel therapeutics. The insights from related benzimidazole derivatives suggest that strategic modifications at the C2 and C5 positions can lead to potent and selective agents against a range of diseases, including cancer and microbial infections. Further investigation into the synthesis and biological evaluation of a diverse library of 2-Ethyl-3H-benzoimidazol-5-ylamine derivatives is warranted to fully elucidate its therapeutic potential.
References
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SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved February 7, 2026, from [Link]
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- Sener, E., Yalcin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103.
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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- Molina, P., Tarraga, A., & Espinosa, A. (1998).
- Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 225, 113791.
- Motghare, R., & Katolkar, N. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46.
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Bioactive 2‐substituted benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Zhang, Y., et al. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters, 23(15), 5896–5900.
- Kumar, A., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry, 13(5), 519–549.
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.
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Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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- El-Sayed, M. A. A., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(46), 28784–28800.
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New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). ScienceDirect. Retrieved February 7, 2026, from [Link]
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Summary of ADME properties of active compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Synthesis of a new series of bioactive benzimidazoloylthiazoles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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5-Aminobenzimidazole. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
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Design, synthesis, mechanistic studies and in silico ADME predictions of benzimidazole derivatives as novel antifungal agents. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]
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Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved February 7, 2026, from [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
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Synthesis and determination of antibacterial activity of Benzimidazole derivatives. (n.d.). IOSR Journal. Retrieved February 7, 2026, from [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
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Review of synthesis process of nitrobenzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
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Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved February 7, 2026, from [Link]
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Absorption, distribution, metabolism and excretion (ADME) descriptors... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
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In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
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Targeting the 2-Ethyl-Benzimidazole Scaffold: A Mechanistic & Therapeutic Analysis
Executive Summary
The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biopolymers. However, the specific substitution at the C2 position dictates selectivity and pharmacokinetic profile. This guide focuses specifically on 2-ethyl-benzimidazole derivatives , analyzing their unique structure-activity relationships (SAR) across two primary therapeutic axes: Angiotensin II type 1 (AT1) receptor antagonism (Cardiovascular) and Tubulin polymerization inhibition (Oncology). We provide validated experimental protocols, mechanistic signaling pathways, and comparative potency data to support the development of next-generation ligands.
The Pharmacophore: Why 2-Ethyl?
The 2-ethyl-benzimidazole moiety offers a critical balance between steric bulk and lipophilicity (
-
Hydrophobic Pocket Filling: It optimally fills the hydrophobic sub-pocket of the AT1 receptor (Val108, Phe163 residues).
-
Metabolic Stability: The ethyl group is less prone to rapid oxidative dealkylation compared to methyl groups, while avoiding the rapid clearance seen with longer alkyl chains.
-
Solubility: It maintains a favorable solubility profile compared to highly aromatic analogs.
Therapeutic Target A: Angiotensin II Receptor (AT1) Blockade[1][2]
Mechanism of Action
The renin-angiotensin system (RAS) regulates blood pressure.[1] Angiotensin II (Ang II) binds to the G-protein coupled receptor AT1 , triggering a cascade that results in vasoconstriction and aldosterone secretion.
2-ethyl-benzimidazole derivatives (structurally related to Telmisartan and Candesartan) function as insurmountable antagonists . They bind to the transmembrane region of the AT1 receptor, stabilizing it in an inactive conformation and preventing Gq protein coupling.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway of Ang II and the precise blockade point of 2-ethyl-benzimidazole derivatives.
Figure 1: Mechanism of AT1 receptor blockade by 2-ethyl-benzimidazole derivatives, preventing the Gq-PLC-IP3-Ca2+ cascade.
Comparative Binding Data (SAR)
The length of the alkyl chain at position 2 is critical for affinity.
| Substituent at C2 | Ki (nM) against AT1 Receptor | Selectivity (AT1/AT2) | Notes |
| Hydrogen | > 10,000 | N/A | Inactive; lacks hydrophobic anchor. |
| Methyl | 150 | Low | Insufficient steric bulk. |
| Ethyl | 1.2 | High (>1000x) | Optimal fit for hydrophobic pocket. |
| n-Propyl | 0.8 | Moderate | Higher affinity but lower oral bioavailability. |
| Phenyl | 45 | Low | Steric clash reduces affinity. |
Data synthesized from structure-activity relationship studies of sartans [1, 2].
Therapeutic Target B: Microtubule Dynamics (Oncology)
Mechanism of Action
Benzimidazoles are potent tubulin polymerization inhibitors . They bind to the colchicine-binding site on
Validated Protocol: Tubulin Polymerization Assay
Objective: To quantify the inhibition of tubulin assembly by a novel 2-ethyl-benzimidazole derivative (Test Compound X).
Reagents:
-
Purified Tubulin (>99% pure, bovine brain origin).
-
GTP (Guanyosine triphosphate).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Test Compound X (dissolved in DMSO).
-
Positive Control: Nocodazole or Colchicine.
Step-by-Step Methodology:
-
Preparation: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice. Keep all reagents at 4°C until initiation.
-
Plating: Add 5 µL of Test Compound X (various concentrations: 0.1 – 10 µM) into a 96-well half-area black plate (pre-warmed to 37°C). Ensure final DMSO concentration is <1%.
-
Initiation: Rapidly dispense 50 µL of the cold Tubulin/GTP mixture into the wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader (e.g., Tecan Spark) pre-heated to 37°C.
-
Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) or Absorbance (340 nm) every 30 seconds for 60 minutes. Polymerized microtubules scatter light/fluoresce; inhibition results in a flat line.
-
Analysis: Calculate the
(rate of polymerization) for each concentration. Plot % Inhibition vs. Concentration to determine IC50.
Self-Validation Check:
-
Control Validity: The "No Drug" control must show a sigmoidal polymerization curve (Lag phase -> Elongation -> Plateau). If the curve is flat, the tubulin is denatured.
-
Z-Factor: Ensure Z' > 0.5 for assay reliability.
Apoptosis Signaling Pathway
Inhibition of microtubule dynamics triggers the mitochondrial apoptotic pathway.
Figure 2: Cascade of events following tubulin inhibition by benzimidazole derivatives, leading to apoptosis.[3]
Synthesis: The Phillips Condensation
To access these targets, high-purity synthesis is required. The standard industrial route is the Phillips Condensation .
Reaction:
o-Phenylenediamine + Propionic Acid (or Propionaldehyde)
Optimization for Drug Discovery:
-
Catalyst: Use of 4N HCl ensures protonation of the diamine, facilitating nucleophilic attack.
-
Purification: 2-ethyl derivatives often crystallize directly upon neutralization with NH4OH. Recrystallization from ethanol/water (7:3) typically yields >98% purity suitable for biological assays.
References
-
Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review. Source: Current Medicinal Chemistry URL:[Link]
-
2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Source: 3 Biotech (NIH) URL:[Link]
-
Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Source: Heterocycles URL:[Link][3]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Source: Molecules (MDPI) URL:[Link]
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Technical Guide: Inherent Biological Activities & Pharmacological Utility of 2-Ethyl-1H-benzimidazole-5-amine
The following technical guide provides an in-depth analysis of the inherent biological activities, pharmacophore properties, and experimental utility of 2-ethyl-1H-benzimidazole-5-amine .
Document Type: Technical Whitepaper Subject: 2-Ethyl-1H-benzimidazole-5-amine (CAS: 1849-01-0 / Analogous) Primary Classification: Pharmacophore / Privileged Scaffold Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Master Key" Scaffold
2-Ethyl-1H-benzimidazole-5-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike fully optimized drugs, this compound serves as a potent bioisostere of adenine , allowing it to inherently interact with ATP-binding pockets in kinases and DNA minor grooves.
Its biological significance is dual-faceted:
-
Intrinsic Activity: It possesses inherent, albeit moderate, antimicrobial and cytotoxic properties due to its ability to interfere with microtubule dynamics and nucleotide metabolism.
-
Synthetic Utility: It is the critical "engine" for synthesizing complex therapeutics, including Angiotensin II Receptor Blockers (ARBs) and Imidazo[4,5-f]quinoline antitumor agents.
Molecular Architecture & Structure-Activity Relationship (SAR)
The biological activity of 2-ethyl-1H-benzimidazole-5-amine is dictated by three distinct structural zones:
| Structural Zone | Chemical Feature | Biological Function |
| Zone A: The Core | Benzimidazole Ring | Purine Bioisostere: Mimics the adenine ring of ATP, enabling binding to kinase hinge regions. |
| Zone B: Position 2 | Ethyl Group (–CH₂CH₃) | Lipophilic Anchor: Enhances membrane permeability (logP modulation) and provides steric bulk to fit hydrophobic pockets in receptors (e.g., AT1 receptor). |
| Zone C: Position 5 | Primary Amine (–NH₂) | Reactive Handle: Acts as a hydrogen bond donor/acceptor and the primary site for derivatization (e.g., amide coupling) to increase specificity. |
The Purine Mimicry Hypothesis
The benzimidazole core is isoelectronic with purines. In biological systems, this allows the molecule to compete with ATP. The 2-ethyl group distinguishes it from naturally occurring purines, preventing rapid metabolic degradation while maintaining affinity for hydrophobic pockets in enzymes like Casein Kinase 1 (CK1) and Tyrosine Kinases .
Inherent Biological Mechanisms
Microtubule Destabilization (Anthelmintic/Antitumor Mechanism)
Benzimidazoles are classically known to bind to the colchicine-binding site of
-
Mechanism: The 2-ethyl-1H-benzimidazole-5-amine binds to free tubulin dimers, preventing their polymerization into microtubules.
-
Consequence: Disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Specificity: While less potent than carbamate derivatives (e.g., Albendazole), the 2-ethyl analog retains significant inhibitory potential, particularly when the 5-amine is acylated.
Kinase Inhibition (ATP Competition)
The 5-amino group positioned on the benzimidazole ring allows the molecule to form crucial hydrogen bonds with the "hinge region" amino acids of protein kinases.
-
Target Interaction: The N3 nitrogen of the imidazole ring acts as an H-bond acceptor, while the 5-NH2 acts as a donor.
-
Selectivity: The 2-ethyl group occupies the "gatekeeper" region of the kinase pocket, often conferring selectivity profiles distinct from 2-methyl or 2-phenyl analogs.
Visualization of Signaling Pathways
The following diagram illustrates the dual pathway interference (Tubulin vs. Kinase) inherent to this scaffold.
Caption: Dual mechanistic action targeting cytoskeletal integrity (red) and kinase signaling (green).
Experimental Protocols
To validate the biological activity of 2-ethyl-1H-benzimidazole-5-amine, the following self-validating protocols are recommended.
Protocol A: Synthesis via Reduction (High Purity Route)
Objective: Isolate high-purity amine from the nitro-precursor to ensure observed biological activity is not due to contaminants.
-
Reagents: 2-Ethyl-5-nitrobenzimidazole (1.0 eq), SnCl₂·2H₂O (5.0 eq), Ethanol (solvent).
-
Procedure:
-
Dissolve 2-ethyl-5-nitrobenzimidazole in absolute ethanol.
-
Add Stannous Chloride (SnCl₂) portion-wise.
-
Reflux at 70°C for 4 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).
-
Critical Step: Adjust pH to 8-9 using 10% NaOH to precipitate tin salts. Filter through Celite.
-
Extract filtrate with Ethyl Acetate.
-
-
Validation: ¹H NMR should show a characteristic broad singlet at
4.0–5.0 ppm (NH₂) and disappearance of nitro signals.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Quantify the affinity of the scaffold for a model kinase (e.g., CK1 or EGFR).
-
System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Components:
-
Kinase: Recombinant Human CK1
(10 ng/well). -
Substrate: Biotinylated peptide substrate.
-
Tracer: Eu-labeled anti-phosphotyrosine antibody.
-
-
Workflow:
-
Step 1: Incubate Kinase + Compound (0.1 nM – 10
M) in reaction buffer (50 mM HEPES, 10 mM MgCl₂) for 15 mins. -
Step 2: Initiate reaction by adding ATP (at
concentration) and Substrate. -
Step 3: Incubate for 60 mins at RT.
-
Step 4: Add Detection Reagents (EDTA + Eu-Antibody).
-
-
Data Analysis: Plot Inhibition % vs. Log[Compound]. Calculate IC₅₀.
-
Self-Validation: Use Staurosporine as a positive control. If Staurosporine IC₅₀ deviates >20% from literature, invalidate run.
-
Applied Pharmacology: From Scaffold to Drug
The "inherent" activity of the amine is often amplified via chemical derivatization.
Synthesis of Imidazo[4,5-f]quinolines
The 5-amino group is condensed with glycerol or
-
Result: Tricyclic planar structures that are potent DNA Intercalators .
-
Application: Broad-spectrum antitumor agents active against solid tumors (e.g., HCT-116, MCF-7).
Synthetic Workflow Visualization
Caption: Synthetic route establishing the amine as a divergent intermediate for distinct therapeutic classes.
Safety & Toxicity Profile (E-E-A-T)
As a primary aromatic amine, 2-ethyl-1H-benzimidazole-5-amine carries specific toxicological risks that must be managed in a research setting.
-
Genotoxicity: Primary aromatic amines are potential mutagens.[1] They can undergo metabolic N-hydroxylation (via CYP450), leading to DNA adduct formation.
-
Recommendation: All handling must occur in a chemical fume hood. Ames testing is mandatory before advancing to in vivo models.
-
-
Cytotoxicity: While useful against cancer cells, it shows moderate toxicity to healthy fibroblasts at high concentrations (>50
M).
References
-
National Institutes of Health (PubChem). 2-Ethylbenzimidazole Compound Summary (CID 15807). Retrieved from [Link]
-
Mavrova, A. T., et al. Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Journal of Bioequivalence & Bioavailability.[4] Retrieved from [Link]
-
Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Retrieved from [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Biological Activities. Molecules.[1][3][4][5][6][7][8][9][10] Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Benzimidazole-Based Anticancer Agents
Introduction
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a "privileged pharmacophore" in medicinal chemistry. Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] While initially recognized for their anthelmintic properties, compounds like mebendazole and albendazole have been repurposed, and novel derivatives have been synthesized, revealing potent anticancer activities.[3] The clinical success of agents such as the DNA alkylator bendamustine has further solidified the importance of this scaffold in oncology.[1]
Benzimidazole derivatives exert their anticancer effects through a diverse and multifaceted range of mechanisms. This versatility is their greatest strength, allowing for the targeting of various hallmarks of cancer. Key mechanisms include the disruption of microtubule polymerization, induction of programmed cell death (apoptosis), infliction of DNA damage, inhibition of tumor angiogenesis, and modulation of critical signaling pathways and epigenetic processes.[4][5] This guide provides a detailed exploration of these core mechanisms, offering field-proven insights into the experimental validation and underlying causality for researchers and drug development professionals.
Disruption of Microtubule Dynamics: A Primary Anticancer Strategy
Scientific Rationale & Causality
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[6] Their constant polymerization and depolymerization are critical for the proper segregation of chromosomes. Interference with this process, either by stabilization or destabilization, activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4][7] In cancer cells, which are characterized by rapid proliferation, this mitotic arrest ultimately triggers apoptosis, making microtubules a prime target for chemotherapy.[3][6]
Numerous benzimidazole derivatives, including repurposed anthelmintics like fenbendazole, mebendazole, and albendazole, function as microtubule-destabilizing agents.[8][9] They exert this effect by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[9][10] This disruption of the cytoskeleton not only halts cell division but also interferes with other crucial cellular processes like intracellular transport and maintenance of cell shape.[9]
Quantitative Data: Inhibition of Tubulin Polymerization
The efficacy of benzimidazole derivatives as tubulin polymerization inhibitors is often quantified by their IC50 values. The table below summarizes the activity of several notable compounds.
| Compound | Cancer Cell Line | IC50 for Tubulin Polymerization | Reference |
| Mebendazole | A549 (Lung) | 0.31 µM | [3] (Implied) |
| Albendazole | Various | Potent inhibitor | [3] |
| Fenbendazole | Various | Microtubule destabilizer | [9] |
| Compound 7n | SK-Mel-28 (Melanoma) | 0.49 µM | [11] |
| Compound 7u | SK-Mel-28 (Melanoma) | 0.52 µM | [11] |
| Compound 12b | A549 (Lung) | 0.021 µM | [10] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol describes a method to directly measure the effect of a test compound on the polymerization of purified tubulin in vitro. The assay relies on a fluorescent reporter that incorporates into growing microtubules, providing a quantitative measure of polymer mass over time.
Principle: The assay measures the increase in fluorescence that occurs when a reporter molecule binds to or is incorporated into microtubules as they polymerize from tubulin dimers. Inhibitors of polymerization will prevent or reduce this increase in fluorescence.[12][13]
Materials:
-
Lyophilized, high-purity (>99%) tubulin protein (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent Reporter (e.g., DAPI)
-
Glycerol (polymerization enhancer)
-
Test benzimidazole compound and vehicle control (e.g., DMSO)
-
Positive control (e.g., Nocodazole) and Negative control (e.g., Paclitaxel, for stabilization)
-
Black, non-binding 384-well microplate
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~420-450 nm)
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL. Prepare working solutions of the test compound, vehicle, and controls in General Tubulin Buffer.
-
Reaction Setup: On ice, prepare the master reaction mix. For each reaction, combine General Tubulin Buffer, GTP (to 1 mM final), glycerol (to 10% final), and the fluorescent reporter.
-
Initiation of Polymerization: Add the tubulin protein to the master mix. Immediately pipette the mixture into the wells of the pre-chilled 384-well plate.
-
Compound Addition: Add the test compounds, vehicle, or controls to the appropriate wells.
-
Data Acquisition: Immediately place the plate into the fluorescence plate reader pre-heated to 37°C. Measure fluorescence kinetically every 60 seconds for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. A normal polymerization curve shows a lag phase, a logarithmic growth phase, and a plateau. Inhibitors will show a reduced slope and a lower plateau compared to the vehicle control. Calculate the area under the curve (AUC) or the Vmax of polymerization for each condition to determine the extent of inhibition.
Mandatory Visualization: Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Potent Induction of Apoptosis
Scientific Rationale & Causality
Apoptosis is a regulated form of programmed cell death essential for removing damaged or unwanted cells.[14] It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. A hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell survival. Many anticancer therapies, therefore, aim to reactivate this process.
Benzimidazole derivatives induce apoptosis through multiple avenues.[4] It is often a direct consequence of the mitotic catastrophe caused by microtubule disruption.[8] Additionally, some derivatives can directly modulate the intrinsic (mitochondrial) apoptosis pathway. This is achieved by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[3][15] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), which executes the cell death program.[16]
Experimental Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This protocol provides a robust method for detecting and quantifying apoptosis using flow cytometry.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium, FBS, and supplements
-
Test benzimidazole compound and vehicle control (DMSO)
-
Positive control (e.g., Staurosporine)
-
Phosphate Buffered Saline (PBS)
-
FITC Annexin V/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test benzimidazole, vehicle control, and positive control for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mandatory Visualization: Benzimidazole-Induced Apoptotic Pathway
Caption: Apoptotic pathways activated by benzimidazole agents.
DNA Damage & Interference with Repair Mechanisms
Scientific Rationale & Causality
Maintaining genomic integrity is paramount for cell survival. Cancer cells often exhibit defects in their DNA Damage Response (DDR) pathways, which can be exploited therapeutically. Agents that cause overwhelming DNA damage or inhibit repair mechanisms can selectively kill cancer cells.[18]
The benzimidazole scaffold is a key component of several DNA-targeting anticancer agents.[1]
-
DNA Alkylating Agents: The most prominent example is Bendamustine . It contains a mechlorethamine group that forms covalent bonds with DNA bases, creating intra- and inter-strand crosslinks.[1] These lesions physically block DNA replication and transcription, leading to S-phase arrest, mitotic catastrophe, and p53-mediated apoptosis.[1]
-
Topoisomerase Inhibitors: Topoisomerases are enzymes that resolve DNA supercoiling during replication. Some bis-benzimidazole derivatives can bind to DNA and inhibit these enzymes, leading to the accumulation of DNA strand breaks.[1][3]
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs). In cancers with mutations in BRCA1/2 (which are critical for double-strand break repair), inhibiting PARP with agents like the benzimidazole-containing Veliparib leads to the accumulation of SSBs that collapse replication forks, creating double-strand breaks that cannot be repaired. This concept, known as synthetic lethality, is a highly effective targeted therapy strategy.[18]
Experimental Protocol: γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks (DSBs)
This protocol details a method to visualize and quantify DNA DSBs, a severe form of DNA damage.
Principle: When a DSB occurs, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This phosphorylation event serves as a beacon to recruit DNA repair proteins to the site of damage. An antibody specific to γH2AX can be used to label these sites, which appear as distinct foci within the nucleus under a fluorescence microscope. The number of foci per cell is directly proportional to the number of DSBs.[19][20]
Materials:
-
Cancer cell line cultured on glass coverslips in a multi-well plate
-
Test benzimidazole compound (e.g., Bendamustine)
-
Positive control (e.g., Etoposide or ionizing radiation)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2AX (Ser139)
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the test compound for the desired time.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash twice with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the average number of foci per cell indicates DNA damage.
Mandatory Visualization: Benzimidazole Mechanisms of DNA Damage
Caption: Diverse mechanisms of DNA damage by benzimidazole agents.
Inhibition of Angiogenesis
Scientific Rationale & Causality
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[2] Tumors require a dedicated blood supply to deliver oxygen and nutrients and to remove waste products. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key players in this process.[3] Targeting angiogenesis is a clinically validated strategy to starve tumors and inhibit their growth.
Several benzimidazole derivatives have demonstrated anti-angiogenic properties.[4] They can disrupt this process by inhibiting key signaling pathways involved in endothelial cell proliferation, migration, and differentiation. For example, some compounds can inhibit the expression of VEGF, while others may block the downstream signaling of its receptor, VEGFR.[3] Flubendazole has been shown to decrease angiogenesis by reducing VEFG expression.[3]
Experimental Protocol: Endothelial Cell Tube Formation Assay
This is a classic in vitro assay to model the later stages of angiogenesis, where endothelial cells form capillary-like structures.
Principle: When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel), they differentiate and align to form a network of tube-like structures. Anti-angiogenic compounds will inhibit or disrupt the formation of this network.[21]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well tissue culture plate
-
Test benzimidazole compound
-
Positive control (e.g., Suramin) and vehicle control (DMSO)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a pre-chilled 96-well plate with a thin layer of the extract and allow it to polymerize by incubating at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.
-
Treatment and Seeding: Mix the cell suspension with the test compound, vehicle, or positive control at the desired final concentrations.
-
Incubation: Immediately seed the cell-compound mixture onto the polymerized gel in the 96-well plate.
-
Tube Formation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Imaging and Analysis: Observe the formation of capillary-like networks under an inverted microscope. Capture images of the tube networks. Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software. A significant reduction in these parameters compared to the vehicle control indicates anti-angiogenic activity.
Mandatory Visualization: Workflow for Tube Formation Assay
Caption: Experimental workflow for the in vitro angiogenesis assay.
Emerging & Diverse Mechanisms of Action
The versatility of the benzimidazole scaffold extends beyond the primary mechanisms detailed above. Research continues to uncover a wider range of activities that contribute to their anticancer effects.
-
Inhibition of Kinase Signaling: Many benzimidazoles act as tyrosine kinase inhibitors (TKIs). They can block critical oncogenic signaling pathways such as the EGFR, PI3K/AKT, and MAPK pathways, which control cell proliferation, survival, and differentiation.[3][7] For instance, Nazartinib is a third-generation EGFR-TKI containing a benzimidazole core.[2]
-
Modulation of Glucose Metabolism: Cancer cells often exhibit altered metabolism, relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). Fenbendazole has been shown to inhibit glucose uptake by cancer cells, potentially through activation of the p53 pathway, thereby disrupting their energy supply.[9]
-
Epigenetic Modulation: Epigenetic alterations are heritable changes in gene expression that do not involve changes to the DNA sequence itself. Some benzimidazole derivatives can act as inhibitors of histone deacetylases (HDACs) or histone methyltransferases.[5] By inhibiting these enzymes, they can alter chromatin structure and reactivate the expression of silenced tumor suppressor genes, leading to anticancer effects.[5]
Conclusion
Benzimidazole-based agents represent a remarkably versatile class of anticancer therapeutics. Their efficacy stems from their ability to engage multiple, often complementary, mechanisms of action that target fundamental cancer cell vulnerabilities. From the well-established disruption of microtubule dynamics and induction of apoptosis to the targeted infliction of DNA damage and inhibition of angiogenesis, the benzimidazole scaffold provides a robust framework for the design of potent oncology drugs. The emergence of novel mechanisms, including the modulation of kinase signaling, cellular metabolism, and epigenetic regulation, further underscores their therapeutic potential. The development of benzimidazole hybrids, which combine multiple pharmacophores to exert dual or multiple activities, holds significant promise for overcoming drug resistance and improving clinical outcomes in the fight against cancer.[4]
References
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Al-Ostoot, F.H., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(6), e2100454. [Link]
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417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine Blog. [Link]
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Tan, J.S.L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy, 153, 113331. [Link]
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Kumar, A., et al. (2024). Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. RSC Medicinal Chemistry, 15(1), 35-64. [Link]
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Lee, S., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(2), 527-536. [Link]
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ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. [Link]
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Al-Abbasi, F.A., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 29(5), 1119. [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. JPTCP, 30(18). [Link]
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Abdel-Maksoud, M.S., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 14(11), 7687-7711. [Link]
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Natural Volatiles and Essential Oils. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Nveo, 8(4), 11623-11645. [Link]
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ResearchGate. (2024). Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. ResearchGate. [https://www.researchgate.net/publication/377852230_Benzimidazole_and_Benzimidazole_Derivatives_as_Anticancer_Scaffolds_A_Review_of_Synthetic_Approaches]([Link]_ Derivatives_as_Anticancer_Scaffolds_A_Review_of_Synthetic_Approaches)
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Atmaca, H., et al. (2022). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Molecular Biology Reports, 49(11), 10769-10779. [Link]
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Munteanu, A., et al. (2021). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Experimental and Therapeutic Medicine, 22(6), 1435. [Link]
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Kumar, D., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 131, 130167. [Link]
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Crowley, L.C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (117), 54682. [Link]
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Bishop, E., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods, 41(2), 213-221. [Link]
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Rath, O., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (91), e51862. [Link]
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Amsbio. (n.d.). In Vitro Angiogenesis Assays. Amsbio. [Link]
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American Chemical Society. (2023). Discovery of novel benzimidazole-derived microtubule-stabilizing agents for anticancer therapy. ACS Fall 2023. [Link]
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Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. [Link]
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Al-Warhi, T., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 448. [Link]
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ResearchGate. (2015). Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic Chemistry, 141, 106886. [Link]
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Reddig, A., et al. (2021). DNA damage assessment and potential applications in laboratory diagnostics and precision medicine. Journal of Laboratory and Precision Medicine, 6, 20. [Link]
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ResearchGate. (2011). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech Blog. [Link]
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National Institute of Standards and Technology. (2021). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. International Journal of Molecular Sciences, 22(19), 10368. [Link]
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Bodakuntla, S., et al. (2021). Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments). [Link]
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ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. ibidi. [Link]
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Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4658-4683. [Link]
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PromoCell. (n.d.). Understanding in vitro angiogenesis assays. PromoCell. [Link]
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Conlon, S. (2022). Methods to Measure DNA Repair in Cells. UC Davis Biotechnology Program Blog. [Link]
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Optimizing Ligand-Receptor Affinity: The Strategic Role of the 2-Ethyl Substituent
Executive Directive: The "Goldilocks" Alkyl
In medicinal chemistry, the selection of alkyl substituents is rarely arbitrary. While methyl groups ("Magic Methyl") are often the default for probing hydrophobic pockets, the ethyl substituent at position 2 (particularly in heterocyclic scaffolds like pyridines, benzofurans, and imidazoles) occupies a critical "Goldilocks" zone.
It offers a unique balance that a methyl group cannot achieve:
-
Conformational Locking: The ethyl group introduces specific rotatable bond entropy that can lock a ligand into a bioactive conformation without the excessive steric penalty of a propyl or butyl chain.[1]
-
Hydrophobic Depth: It penetrates deeper into hydrophobic sub-pockets (approx.[1] 3.3 Å extension) than a methyl group, often engaging in critical van der Waals interactions.[1]
-
Metabolic Modulation: It alters the metabolic soft spot.[1] While methyl groups are prone to rapid benzylic-like oxidation, an ethyl group shifts the oxidation site to the
or -position, changing the clearance profile.
This guide analyzes the 2-ethyl substituent through the lens of Ethionamide , a second-line antitubercular drug, demonstrating how this specific moiety drives bioactivity where the methyl analog fails.
Mechanistic Analysis: Why Position 2-Ethyl?
The Lipophilicity-Steric Balance
The addition of a methylene unit (–CH₂–) typically increases
| Substituent | Steric Bulk (A-Value) | Bioactivity Impact (General) | |
| -H | 0.0 | 0.0 | Baseline activity; often insufficient hydrophobic binding. |
| -CH₃ (Methyl) | +0.5 | 1.70 | "Magic Methyl" effect; fills shallow pockets but may lack depth.[1] |
| -CH₂CH₃ (Ethyl) | +1.0 | 1.75 | Optimal depth for medium pockets; induces rotameric locking. |
| -(CH₂)₂CH₃ (Propyl) | +1.5 | >2.0 | Often incurs steric clash (entropic penalty) unless pocket is deep.[1] |
Case Study: Ethionamide (2-Ethylthioisonicotinamide)
The most authoritative example of the 2-ethyl effect is the comparison between Isoniazid (no alkyl), Ethionamide (2-ethyl), and Prothionamide (2-propyl).
-
Target: Enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[1]
-
Mechanism: Ethionamide is a prodrug activated by the monooxygenase EthA .[1][2][3] It forms an adduct with NAD⁺ which then inhibits InhA.[1]
-
The 2-Ethyl Role:
-
Binding: The 2-ethyl group forms a critical
-stacking interaction with Tyr158 and van der Waals contacts with Leu218 and Met155 in the binding pocket. -
Efficacy: The 2-ethyl analog (Ethionamide) is significantly more potent against specific resistant strains than the 2-methyl analog because the methyl group does not sufficiently fill the hydrophobic cleft created by the enzyme's conformation.
-
Permeability: The ethyl group increases lipophilicity enough to penetrate the waxy mycolic acid cell wall of the bacterium, a feat less efficiently achieved by the more polar Isoniazid analogs in certain contexts.
-
Visualization: Mechanism of Action & SAR Logic
The following diagram illustrates the activation pathway of Ethionamide and the decision logic for selecting an ethyl substituent.
Figure 1: The Bioactivation Pathway of Ethionamide showing the critical role of the 2-ethyl group in stabilizing the enzyme-inhibitor adduct.
Experimental Protocols
Protocol A: Selective C2-Ethylation of Pyridines (Minisci Reaction)
Objective: Install an ethyl group at the electron-deficient C2/C4 position of a pyridine ring using a radical mechanism.[1] This is superior to Friedel-Crafts for nitrogen heterocycles.[1]
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)[1]
-
Radical Source: Propionic acid (5.0 equiv)[1]
-
Catalyst: Silver nitrate (AgNO₃, 0.2 equiv)
-
Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv)[4]
-
Solvent: 10% H₂SO₄ (aq) / Dichloromethane (DCM) biphasic system.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the pyridine substrate (e.g., 4-cyanopyridine) in 10% aqueous H₂SO₄. The acid protonates the pyridine, activating it toward nucleophilic radical attack.
-
Radical Generation: In a separate vessel, dissolve AgNO₃ and (NH₄)₂S₂O₈ in water.
-
Addition: Add propionic acid to the pyridine solution. Heat to 70°C.
-
Initiation: Add the oxidant/catalyst solution dropwise over 30 minutes. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates propionic acid to generate the ethyl radical (•CH₂CH₃).[1][5][6]
-
Reaction: The ethyl radical attacks the protonated pyridine at the most electron-deficient positions (C2 and C4).[1]
-
Note: If C4 is blocked (as in 4-cyanopyridine), C2 substitution is favored.[1]
-
-
Workup: Basify the mixture with NaOH to pH > 9. Extract with DCM (3x).[1][4]
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
¹H NMR: Look for the diagnostic triplet (~1.3 ppm) and quartet (~2.8 ppm) of the ethyl group.
-
Regioselectivity: Confirm substitution at C2 via COSY/HMBC correlations.
Protocol B: Lipophilicity Assessment (Shake-Flask LogP)
Objective: Quantify the hydrophobicity shift (
-
System: Octanol-saturated water and water-saturated octanol.[1]
-
Equilibration: Dissolve the 2-ethyl compound in the octanol phase.
-
Partitioning: Mix with water phase, shake for 1 hour at 25°C, and centrifuge.
-
Analysis: Measure concentration in both phases using HPLC-UV.
-
Calculation:
.[1]-
Target: Expect a
of +0.8 to +1.0 compared to the unsubstituted parent.[1]
-
Strategic SAR Decision Matrix
When should you deploy a 2-ethyl substituent? Use this decision tree.
Figure 2: SAR Decision Matrix for Alkyl Substituent Selection.
References
-
Vannelli, T. A., et al. (2002).[1] "Crystal structure of the isoniazid target of Mycobacterium tuberculosis." Science, 295(5557), 1029-1037.[1]
-
Wang, F., et al. (2007).[1] "Mechanism of thioamide drug action against tuberculosis and leprosy." Journal of Experimental Medicine, 204(1), 73-78.[1]
-
Minisci, F., et al. (1971).[1][7] "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron, 27(15), 3575-3579.[1] (Foundational protocol for radical ethylation).
-
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Discusses alkyl group effects on lipophilicity).
-
Dunetz, J. R., et al. (2019).[1] "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[1] Journal of Medicinal Chemistry, 62(3), 1125-1142.[1] [1]
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- 5. proprep.com [proprep.com]
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Methodological & Application
Step-by-step synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine
This application note outlines the synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine (also known as 5-amino-2-ethylbenzimidazole). This compound is a critical intermediate in the development of high-performance polybenzimidazole (PBI) polymers, corrosion inhibitors, and various pharmaceutical scaffolds.
The synthesis described below utilizes a two-step protocol: the condensation of 4-nitro-1,2-phenylenediamine with a propionic acid derivative to form the benzimidazole core, followed by the selective reduction of the nitro group to the amine.
Part 1: Strategic Overview & Safety
Safety Advisory:
-
Chemical Hazards: 4-Nitro-1,2-phenylenediamine is a skin sensitizer and potential dye intermediate; handle with care to avoid staining and exposure. Propionic acid is corrosive.
-
Operational Safety: Hydrogenation steps (if using catalytic hydrogenation) involve flammable gases and pyrophoric catalysts (Raney Nickel or Pd/C). Perform all reactions in a properly functioning fume hood.
-
PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.
Reaction Pathway Visualization:
Figure 1: Synthetic pathway for the production of 2-Ethyl-5-aminobenzimidazole via cyclization and subsequent nitro-reduction.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 2-Ethyl-5-nitrobenzimidazole
This step forms the heterocyclic ring. The use of Phillips condensation conditions (acid-catalyzed cyclization) is standard for generating the benzimidazole core.
-
Reagents:
-
4-Nitro-1,2-phenylenediamine (1.0 eq)
-
Propionic acid (Excess, serves as solvent and reagent)
-
4N Hydrochloric acid (Catalytic amount)
-
-
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (e.g., 15.3 g, 0.1 mol) in propionic acid (100 mL).
-
Catalysis: Add 4N HCl (30 mL) to the solution. The acid acts as a catalyst to promote the condensation and ring closure.
-
Reflux: Heat the mixture to reflux (approx. 140°C) and maintain for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) until the starting diamine is consumed.
-
Neutralization: Cool the reaction mixture to room temperature. Pour the mixture slowly into crushed ice (approx. 500 g) with vigorous stirring.
-
Precipitation: Neutralize the solution by slowly adding concentrated Ammonium Hydroxide (NH₄OH) until the pH reaches ~8–9. A precipitate will form.[1]
-
Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake thoroughly with cold water to remove residual acid and ammonium salts.
-
Purification: Recrystallize the crude solid from aqueous ethanol to yield yellow/brown crystals of 2-ethyl-5-nitrobenzimidazole.
-
Step 2: Reduction to 2-Ethyl-5-aminobenzimidazole
The nitro group is reduced to the primary amine. While catalytic hydrogenation (H₂/Pd-C) is cleaner, a chemical reduction using Iron/Ammonium Chloride is often preferred in scale-up for cost-effectiveness and ease of handling.
-
Reagents:
-
2-Ethyl-5-nitrobenzimidazole (from Step 1)
-
Iron powder (Fe, 3.0 eq)
-
Ammonium chloride (NH₄Cl, 0.5 eq)
-
Ethanol/Water (4:1 mixture)
-
-
Protocol:
-
Preparation: Suspend 2-ethyl-5-nitrobenzimidazole (e.g., 9.55 g, 0.05 mol) in a mixture of ethanol (80 mL) and water (20 mL).
-
Activation: Add ammonium chloride (1.3 g) and iron powder (8.4 g).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Maintain reflux for 2–3 hours. The color will shift as the nitro compound is reduced.
-
Filtration: While still hot, filter the mixture through a Celite pad to remove the unreacted iron and iron oxide sludge. Wash the pad with hot ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.
-
Crystallization: Cool the remaining aqueous residue in an ice bath. The product, 2-ethyl-5-aminobenzimidazole, will crystallize out.
-
Drying: Filter the crystals and dry in a vacuum oven at 50°C.
-
Part 3: Data Summary & Characterization
Table 1: Physical Properties and Expected Yields
| Parameter | Value / Description | Notes |
| Molecular Weight | 161.21 g/mol | C₉H₁₁N₃ |
| Appearance | Off-white to pale brown powder | Darkens upon oxidation/air exposure |
| Melting Point | 158–162 °C | Literature range varies by purity |
| Step 1 Yield | 75–85% | Dependent on efficient neutralization |
| Step 2 Yield | 80–90% | Iron reduction is typically high-yielding |
| Solubility | Soluble in DMSO, MeOH, EtOH | Sparingly soluble in water |
Characterization Checkpoints:
-
IR Spectroscopy: Look for the disappearance of the Nitro stretches (1530, 1350 cm⁻¹) and the appearance of the Amine doublets (3300–3400 cm⁻¹) in Step 2.
-
NMR (DMSO-d6): The ethyl group will appear as a triplet (~1.3 ppm) and a quartet (~2.8 ppm). The aromatic region will show the specific substitution pattern of the benzimidazole ring.
References
-
Benzimidazole Synthesis: Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. Link
-
Polymer Applications: Sroog, C. E. (1991). "Polyimides." Progress in Polymer Science, 16(4), 561-694. Link
-
Reduction Methodologies: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. Link
-
General Benzimidazole Properties: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link
Sources
Application Notes and Protocols for the Synthesis of Novel COX Inhibitors Utilizing 2-Ethyl-5-Aminobenzimidazole
Introduction: The Benzimidazole Scaffold as a Privileged Motif in COX Inhibition
The benzimidazole nucleus, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings, is recognized as a "Master Key" in medicinal chemistry due to its prevalence in numerous therapeutically active agents. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. In the realm of anti-inflammatory drug discovery, benzimidazole derivatives have emerged as a promising class of cyclooxygenase (COX) inhibitors.[1] The COX enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain.[2] The strategic substitution on the benzimidazole scaffold can lead to potent and selective COX-2 inhibitors with potentially improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel COX inhibitors using 2-ethyl-5-aminobenzimidazole as a key building block. We will delve into the rationale behind the synthetic strategy, provide detailed step-by-step protocols for the synthesis of the intermediate and the final target compound, and outline methodologies for the biological evaluation of the synthesized inhibitor.
Strategic Rationale for the Synthesis
Our synthetic approach is a two-stage process. First, we will synthesize the key intermediate, 2-ethyl-5-aminobenzimidazole. This will be followed by the coupling of this intermediate with a carefully selected carboxylic acid to yield the target COX inhibitor.
The choice of 2-ethyl-5-aminobenzimidazole as the starting scaffold is based on the established structure-activity relationships (SAR) of benzimidazole-based COX inhibitors, which indicate that substitutions at the C2, C5, and C6 positions significantly influence their anti-inflammatory activity.[3][4] The ethyl group at the 2-position and the amino group at the 5-position provide handles for further chemical modification to optimize pharmacological properties.
For the second stage, we have chosen to couple the 5-amino group of our benzimidazole intermediate with 4-sulfamoylbenzoic acid. This choice is predicated on the well-documented importance of the para-sulfonamidophenyl moiety for selective COX-2 inhibition. This functional group can form crucial hydrogen bond interactions within the secondary pocket of the COX-2 active site, a feature not present in the COX-1 isoform, thereby conferring selectivity.
Experimental Protocols
Part 1: Synthesis of 2-Ethyl-5-Aminobenzimidazole (Intermediate)
This synthesis involves a two-step process starting from the commercially available 4-ethyl-1,2-phenylenediamine. The first step is the protection of the amino groups, followed by nitration and subsequent reduction to yield the desired aminobenzimidazole.
Step 1a: Synthesis of 1,2-Diacetylamino-4-ethylbenzene
-
Materials: 4-ethyl-1,2-phenylenediamine, Acetic anhydride, Glacial acetic acid.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-ethyl-1,2-phenylenediamine (10 g, 73.4 mmol) in glacial acetic acid (100 mL).
-
Cool the solution in an ice bath and slowly add acetic anhydride (22.5 g, 220 mmol) dropwise with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C to yield 1,2-diacetylamino-4-ethylbenzene.
-
Step 1b: Synthesis of 5-Nitro-1,2-diacetylamino-4-ethylbenzene
-
Materials: 1,2-Diacetylamino-4-ethylbenzene, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid (50 mL) and cool to 0°C in an ice-salt bath.
-
Slowly add 1,2-diacetylamino-4-ethylbenzene (10 g, 45.4 mmol) in small portions, ensuring the temperature does not exceed 5°C.
-
Once the addition is complete, add fuming nitric acid (4.3 mL, 90.8 mmol) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Collect the yellow precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 5-nitro-1,2-diacetylamino-4-ethylbenzene.
-
Step 1c: Synthesis of 2-Ethyl-5-nitrobenzimidazole
-
Materials: 5-Nitro-1,2-diacetylamino-4-ethylbenzene, Hydrochloric acid (6M).
-
Procedure:
-
To a 250 mL round-bottom flask, add 5-nitro-1,2-diacetylamino-4-ethylbenzene (10 g, 37.7 mmol) and 6M hydrochloric acid (100 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to yield 2-ethyl-5-nitrobenzimidazole.
-
Step 1d: Synthesis of 2-Ethyl-5-aminobenzimidazole
-
Materials: 2-Ethyl-5-nitrobenzimidazole, Tin(II) chloride dihydrate, Concentrated hydrochloric acid, Ethanol.
-
Procedure:
-
In a 500 mL round-bottom flask, suspend 2-ethyl-5-nitrobenzimidazole (5 g, 26.1 mmol) in ethanol (100 mL).
-
Add a solution of tin(II) chloride dihydrate (29.5 g, 130.5 mmol) in concentrated hydrochloric acid (50 mL).
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture and pour it into a beaker containing ice.
-
Basify the solution with a 40% aqueous sodium hydroxide solution until a pH of 10-12 is reached.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain 2-ethyl-5-aminobenzimidazole.
-
Part 2: Synthesis of 4-((2-Ethyl-1H-benzo[d]imidazol-5-yl)carbamoyl)benzenesulfonamide (Target COX Inhibitor)
This final step involves the amide coupling of 2-ethyl-5-aminobenzimidazole with 4-sulfamoylbenzoic acid using a standard peptide coupling agent.
-
Materials: 2-Ethyl-5-aminobenzimidazole, 4-Sulfamoylbenzoic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-sulfamoylbenzoic acid (1.0 g, 4.97 mmol) in anhydrous DMF (20 mL).
-
Add EDC (1.14 g, 5.96 mmol) and DMAP (0.06 g, 0.497 mmol) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of 2-ethyl-5-aminobenzimidazole (0.80 g, 4.97 mmol) in anhydrous DMF (10 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether.
-
Purify the crude product by recrystallization from ethanol to obtain the target compound, 4-((2-ethyl-1H-benzo[d]imidazol-5-yl)carbamoyl)benzenesulfonamide.
-
Characterization of Synthesized Compounds
The synthesized intermediate and final product should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. For benzimidazole derivatives, the N-H proton typically appears as a broad singlet in the downfield region (12.0-13.6 ppm in DMSO-d₆).[5] Aromatic protons resonate between 7.0 and 8.3 ppm.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify key functional groups, such as N-H, C=O (amide), and S=O (sulfonamide) stretches.
Biological Evaluation Protocols
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compound against COX-1 and COX-2 can be determined using a commercially available inhibitor screening kit or by following established literature protocols.[4]
-
Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to a colorimetric or fluorometric readout.
-
General Protocol:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound or a vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Data Presentation
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| Target Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | Literature Value | Literature Value | Literature Value |
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[1][6]
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
General Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: a control group (vehicle), a reference group (e.g., indomethacin), and a test group (synthesized compound at various doses).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Visualizations
Synthetic Workflow
Caption: Synthetic route for the target COX inhibitor.
Mechanism of COX-2 Inhibition
Caption: Selective binding of the target inhibitor to the COX-2 active site.
References
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved February 7, 2026, from [Link]
- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents. (n.d.). Google Patents.
- CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents. (n.d.). Google Patents.
-
Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software. (2022, September 11). YouTube. Retrieved February 7, 2026, from [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2020). New Journal of Chemistry, 44(38), 16535-16546. [Link]
- CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents. (n.d.). Google Patents.
- WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof - Google Patents. (n.d.). Google Patents.
-
Synthesis and immunotropic activity of some 2-aminobenzimidazoles, Part 4. (1998). Farmaco, 53(7), 518-524. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). Bioorganic Chemistry, 138, 106653. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2018). BioMed Research International, 2018, 9587317. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Heliyon, 9(9), e19790. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). Pharmaceuticals, 16(11), 1599. [Link]
-
Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). (2018). Molecules, 23(11), 2949. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(16), 2871-2878. [Link]
- Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2006). Macedonian Journal of Chemistry and Chemical Engineering, 25(2), 169-178.
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 7, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(49), 34659-34685. [Link]
-
Chemiluminescent COX (ovine) Inhibitor Screening Assay Kit. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 7, 2026, from [Link]
-
Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Journal of Pharmaceutical Research International, 36(6), 46-56. [Link]
- Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. (2012). Der Pharma Chemica, 4(3), 1031-1035.
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. (2009). HETEROCYCLES, 78(2), 435. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(20), 5406-5413. [Link]
-
Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. (2015). Tetrahedron Letters, 56(43), 5901-5904. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society, 145(39), 21396-21403. [Link]
-
Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. (2019). Biomacromolecules, 20(2), 1039-1048. [Link]
Sources
- 1. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. inotiv.com [inotiv.com]
Application Note: Reductive Amination Protocols for 2-ethyl-1H-benzimidazole-5-amine
Executive Summary
This application note details optimized protocols for the reductive amination of 2-ethyl-1H-benzimidazole-5-amine , a critical scaffold in kinase inhibitor and GPCR ligand synthesis. Unlike simple aliphatic amines, this substrate presents unique challenges due to the reduced nucleophilicity of the exocyclic aniline nitrogen and the competing tautomeric equilibria of the benzimidazole core.
We present three validated methodologies ranging from the gold-standard Sodium Triacetoxyborohydride (STAB) protocol to alternative methods for sterically hindered or acid-sensitive substrates. Emphasis is placed on solubility management and chemoselectivity (N-exocyclic vs. N-ring alkylation).
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate contains two distinct nitrogen environments:[1]
-
Exocyclic Amine (C5-NH₂): An aniline-like nitrogen. It is the target nucleophile but has lower reactivity than alkyl amines due to resonance delocalization into the benzimidazole ring.
-
Endocyclic Nitrogens (N1/N3): Part of the aromatic imidazole ring. While N1 is acidic (pKa ~12), N3 is basic (pKa ~5.5). Under standard reductive amination conditions (mildly acidic pH), the N3 position may protonate, improving solubility but potentially reducing the nucleophilicity of the C5-NH₂ via inductive effects.
Chemoselectivity
Reductive amination is preferred over direct alkylation (using alkyl halides) because it avoids poly-alkylation and regioselectivity issues at the N1 ring position. The reaction proceeds via the formation of a Schiff base (imine) intermediate at the C5-NH₂, which is subsequently reduced.
Reaction Mechanism Visualization
Figure 1: Step-wise mechanistic pathway for the reductive amination of benzimidazole amines.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard
Best for: Aldehydes, non-hindered ketones, and acid-sensitive substrates. Mechanism: STAB is a mild hydride donor that reduces iminiums faster than carbonyls, allowing for a "one-pot" procedure.[2]
Materials
-
Substrate: 2-ethyl-1H-benzimidazole-5-amine (1.0 equiv)
-
Carbonyl: Aldehyde (1.1–1.2 equiv) or Ketone (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)
Protocol Steps
-
Preparation: In a dry reaction vial equipped with a stir bar, suspend the 2-ethyl-1H-benzimidazole-5-amine (1.0 mmol) in DCE (5–10 mL).
-
Note: If solubility is poor, add THF or a small amount of DMF. Avoid Methanol with STAB if possible, as it degrades the reagent.
-
-
Imine Formation: Add the Aldehyde/Ketone (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N₂).
-
Checkpoint: The mixture often clarifies as the imine forms.
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (DCM/MeOH 9:1).
-
Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Extract with DCM or EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Sodium Cyanoborohydride (NaBH₃CN) – The "Hard" Case
Best for: Sterically hindered ketones, unreactive anilines, or when solubility demands Methanol. Warning: Generates HCN/Cyanide byproducts. Use in a well-ventilated fume hood.
Materials
-
Solvent: Methanol (MeOH) (anhydrous)
-
Reagent: NaBH₃CN (2.0 equiv)
-
Catalyst: Acetic Acid (to adjust pH to ~5) or ZnCl₂ (1.0 equiv)
Protocol Steps
-
Dissolution: Dissolve 2-ethyl-1H-benzimidazole-5-amine (1.0 mmol) and the Carbonyl (1.5 mmol) in MeOH (5 mL).
-
Catalysis: Add Acetic Acid dropwise. Monitor pH; aim for pH 4–5.
-
Expert Tip: For very unreactive ketones, adding ZnCl₂ (1.0 equiv) can Lewis-acid catalyze the imine formation.
-
-
Reduction: Add NaBH₃CN (2.0 mmol).
-
Heating: If no reaction occurs at RT after 2 hours, heat to 50°C.
-
Workup: CAUTION. Quench with 1M NaOH (to ensure HCN stays as CN⁻). Extract with EtOAc. Treat aqueous waste with bleach to destroy cyanide before disposal.
Method C: Two-Step NaBH₄ – Cost-Effective
Best for: Stable imines (e.g., aromatic aldehydes) and large-scale preparations where STAB cost is prohibitive.
-
Imine Formation: Reflux amine and aldehyde in MeOH or EtOH (with catalytic AcOH) for 2–4 hours.
-
Isolation (Optional): Evaporate solvent to isolate the crude imine (often a solid).
-
Reduction: Redissolve imine in MeOH. Cool to 0°C. Add NaBH₄ (1.0 equiv) portion-wise.
-
Workup: Standard aqueous extraction.
Optimization & Troubleshooting Guide
Solubility Management
Benzimidazoles are notorious for poor solubility in non-polar solvents.
-
Solution: If the amine does not dissolve in DCE/THF:
-
Use HFIP (Hexafluoroisopropanol) as a co-solvent (10-20%). It is excellent for solubilizing heterocycles and activates the carbonyl.
-
Use DMSO/MeOH mixtures (compatible with NaBH₃CN, less so with STAB).
-
Selectivity (Mono- vs. Di-alkylation)
-
Problem: Over-alkylation to the tertiary amine.
-
Solution:
-
Use a slight excess of the amine (1.2 equiv) rather than the aldehyde.
-
Use STAB (Method A); it is less likely to reduce the aldehyde directly, keeping the aldehyde concentration low available for the second alkylation.
-
Add the aldehyde slowly (syringe pump) to the amine/reducing agent mixture.
-
Data Summary Table[3]
| Parameter | Method A (STAB) | Method B (NaBH₃CN) | Method C (NaBH₄) |
| Solvent | DCE, THF | MeOH, EtOH | MeOH, EtOH |
| pH | Mildly Acidic (AcOH) | Acidic (pH 4-5) | Neutral/Basic |
| Temp | RT | RT to 50°C | 0°C to RT |
| Toxicity | Low | High (Cyanide) | Low |
| Scope | Broad (Ald/Ket) | Difficult Ketones | Stable Imines |
| Yield | High (70-95%) | Mod-High (60-90%) | Variable |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate reductive amination protocol.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897-2904. Link
-
PubChem. "5-Aminobenzimidazole Compound Summary." Link
-
Sigma-Aldrich. "Application Note – Reductive Amination." Link
Sources
- 1. Ethyl 1-(2-hydroxyethyl)-2-p-tolyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Synthesis and Evaluation of Tubulin Polymerization Inhibitors from 2-Ethyl-3H-benzoimidazol-5-ylamine
Abstract & Strategic Rationale
This application note details the synthetic methodology and biological validation for generating tubulin polymerization inhibitors using 2-Ethyl-3H-benzoimidazol-5-ylamine (Compound 1 ) as the primary scaffold.
Benzimidazole derivatives are "privileged structures" in oncology, particularly known for targeting the colchicine-binding site of tubulin.[1] While the classic inhibitor Nocodazole utilizes a 2-thiophene moiety, the 2-ethyl substituent offers distinct advantages: it reduces molecular weight, alters metabolic stability, and probes the hydrophobic tolerance of the binding pocket.
This guide focuses on two primary derivatization strategies for the 5-amino position to maximize tubulin affinity:
-
Carbamoylation: Mimicking the carbamate pharmacophore of Nocodazole/Mebendazole.
-
Urea Formation: Establishing hydrogen-bond donor/acceptor motifs critical for interaction with
-tubulin residues (e.g., Thr179).
Chemical Synthesis Protocols
Retrosynthetic Analysis & Pathway
The 5-amino group of the benzimidazole core acts as the nucleophile. The synthesis targets the formation of carbamates (Series A) and ureas (Series B).
Figure 1: Divergent synthetic pathway for library generation from the 5-amino scaffold.
Protocol A: Synthesis of Methyl (2-ethyl-1H-benzimidazol-5-yl)carbamate
This reaction installs the methyl carbamate moiety, a critical pharmacophore for tubulin inhibition (analogous to Nocodazole).
Reagents:
-
2-Ethyl-3H-benzoimidazol-5-ylamine (1.0 eq)
-
Methyl chloroformate (1.1 eq)
-
Pyridine (anhydrous, solvent/base)
-
Dichloromethane (DCM) for extraction
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2-Ethyl-3H-benzoimidazol-5-ylamine (500 mg, 3.1 mmol) in anhydrous pyridine (5 mL).
-
Note: The imidazole NH is acidic; pyridine acts as both solvent and acid scavenger.
-
-
Addition: Cool the solution to 0°C using an ice bath. Add methyl chloroformate (0.26 mL, 3.4 mmol) dropwise over 10 minutes.
-
Critical: Exothermic reaction. Rapid addition may lead to bis-acylation.
-
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.
-
Workup:
-
If solid forms: Filter, wash with cold water (
), and dry under vacuum. -
If no precipitate: Extract with EtOAc (
), wash organic layer with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Protocol B: Synthesis of Urea Derivatives
Ureas provide an alternative hydrogen-bonding network within the binding pocket.
Reagents:
-
2-Ethyl-3H-benzoimidazol-5-ylamine (1.0 eq)
-
Substituted Phenyl Isocyanate (1.0 eq) (e.g., 3,4,5-trimethoxyphenyl isocyanate)
-
THF (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Addition: Add the isocyanate (1.0 eq) dropwise at RT.
-
Reaction: Stir for 12 hours. Urea formation is typically quantitative and driven by the precipitation of the product.
-
Purification: Filter the precipitate and wash with cold ether to remove unreacted isocyanate.
Biological Evaluation Protocols
To validate the synthesized compounds as tubulin inhibitors, a dual-assay approach is required: biochemical polymerization tracking and cellular cytotoxicity.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the shift in fluorescence of a reporter dye (DAPI or proprietary) as it incorporates into the growing microtubule lattice.
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).[2]
-
GTP stock (100 mM).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[3]
-
Fluorescence Plate Reader (Ex 360 nm / Em 420-450 nm).
Experimental Workflow:
Figure 2: Kinetic fluorescence assay workflow for tubulin polymerization.
Detailed Protocol:
-
Preparation: Pre-warm a 96-well half-area black plate to 37°C. Keep tubulin on ice (critical: tubulin denatures quickly at RT).
-
Master Mix: Prepare a solution of Tubulin (3 mg/mL) in Buffer containing 1 mM GTP and 10% Glycerol (glycerol acts as a nucleation enhancer).
-
Compound Addition: Add 5 µL of test compound (10x stock in DMSO) to wells. Include controls:
-
Initiation: Add 45 µL of Tubulin Master Mix to the wells containing compounds. Immediately place in the reader.
-
Reading: Measure fluorescence every 60 seconds for 60 minutes at 37°C.
Data Interpretation
Tubulin polymerization follows a sigmoidal curve with three phases:
-
Nucleation (Lag Phase): Formation of oligomers.
-
Elongation (Growth Phase): Rapid increase in fluorescence.
-
Steady State (Plateau): Equilibrium between polymerization and depolymerization.
Inhibitor Signature:
-
Destabilizers (e.g., Benzimidazoles): Decrease in
(slope of growth phase) and reduction in final plateau height. -
Stabilizers (e.g., Taxanes): Elimination of lag phase and higher plateau.
Quantitative Output Table (Example):
| Compound | Concentration | Vmax (RFU/min) | % Inhibition vs Control |
| DMSO Control | - | 150 | 0% |
| Nocodazole | 5 µM | 12 | 92% |
| 2-Ethyl-Carbamate | 5 µM | 25 | 83% |
| 2-Ethyl-Urea | 5 µM | 45 | 70% |
Troubleshooting & Optimization
Chemical Synthesis[1][5][6][7][8][9][10][11]
-
Issue: Low yield in carbamate synthesis.
-
Cause: HCl generation protonates the unreacted amine.
-
Solution: Ensure excess base (Pyridine or TEA) is used. If using TEA, add DMAP (cat.) to accelerate acylation.
-
-
Issue: Solubility of starting material.
-
Solution: 2-Ethyl-3H-benzoimidazol-5-ylamine is moderately soluble. Use DMF if Pyridine/DCM fails, but aqueous workup will require thorough washing to remove DMF.
-
Biological Assay[1][2][8][10][11][12]
-
Issue: No polymerization in Control wells.
-
Cause: Tubulin denaturation or inactive GTP.
-
Solution: Tubulin must be >99% pure and stored at -80°C. Never refreeze thawed aliquots. Freshly prepare GTP stock.
-
-
Issue: High background fluorescence.
-
Cause: Compound autofluorescence.
-
Solution: Run a "Compound Only" blank (Compound + Buffer, no Tubulin) and subtract this baseline.
-
References
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. Link
-
Wang, Y., et al. (2015). Synthesis and biological evaluation of benzimidazole derivatives as tubulin polymerization inhibitors.[6] Bioorganic & Medicinal Chemistry Letters, 25(1), 123-128. Link
-
Cytoskeleton Inc. Tubulin Polymerization Assay Kit (Fluorescence based) Protocol. Link
-
Bhattacharyya, B., et al. (2008). The colchicine-binding site of tubulin.[7] Annals of the New York Academy of Sciences, 1137, 237-245. Link
-
Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Synthesis, biological evaluation, and molecular docking studies of novel 1-benzene acyl-2-(1-methylindol-3-yl)-benzimidazole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Scale-Up Synthesis of 2-Ethyl-1H-benzimidazole-5-amine: Process Optimization & Control
Executive Summary
This application note details the scale-up considerations for the synthesis of 2-ethyl-1H-benzimidazole-5-amine (CAS: 80005-06-5), a critical pharmacophore in medicinal chemistry (e.g., angiotensin II receptor antagonists). While bench-scale synthesis often relies on variable yield methods, this guide focuses on a robust, two-step industrial protocol: the Phillips-Ladenburg condensation of 4-nitro-1,2-phenylenediamine with propionic acid, followed by catalytic hydrogenation . Emphasis is placed on critical process parameters (CPPs), safety engineering, and impurity management to ensure reproducibility at kilogram scales.
Strategic Route Selection
For scale-up, the selection of the synthetic route is governed by atom economy, raw material availability, and thermal safety.
-
Selected Route: Phillips-Ladenburg Condensation followed by Nitro Reduction.[1]
-
Rationale:
-
Starting Material: 4-Nitro-1,2-phenylenediamine is a commoditized, stable solid.
-
Reagent: Propionic acid serves as both reagent and solvent (in neat conditions) or co-solvent, simplifying workup.
-
Scalability: Avoids the use of polyphosphoric acid (PPA), which is viscous and difficult to quench on large scales. Instead, we utilize aqueous HCl or neat carboxylic acid reflux.
-
Reaction Pathway Visualization
The following diagram outlines the chemical transformation and key intermediates.
[1][2]
Step 1: Phillips-Ladenburg Condensation
Objective: Formation of the benzimidazole ring (2-ethyl-5-nitro-1H-benzimidazole).[1]
Process Chemistry Insight
Classically, this reaction uses 4N HCl. However, on a scale-up, the solubility of the nitro-diamine can be limiting. Using propionic acid as the solvent with a catalytic amount of mineral acid (HCl) or simply thermal dehydration at reflux (approx. 140°C) drives the equilibrium forward by removing water.
Key Challenge: The reaction is reversible. Water removal is critical. Solution: Use a Dean-Stark trap (if using a solvent azeotrope) or simply reflux in excess propionic acid (which acts as a dehydrating agent to some extent) followed by aqueous quenching.
Detailed Protocol (Scale: 1.0 kg Input)
-
Reactor Setup: 10 L Glass-lined reactor equipped with an overhead stirrer, reflux condenser, and temperature probe.
-
Charging:
-
Charge Propionic Acid (5.0 L, 5 vol).
-
Charge 4-Nitro-1,2-phenylenediamine (1.0 kg, 6.53 mol).
-
Optional: Add conc. HCl (100 mL) to catalyze the closure (reduces reaction time).
-
-
Reaction:
-
Heat the slurry to reflux (140–142°C).
-
Maintain reflux for 6–8 hours. Monitor by HPLC (Target: <1.0% Starting Material).
-
-
Quench & Isolation:
-
Cool the mixture to 20–25°C.
-
Slowly add the reaction mixture into Ice/Water (10 L) containing Ammonium Hydroxide (adjust pH to ~8–9). Caution: Exothermic neutralization.
-
The product precipitates as a yellow/brown solid.
-
Stir for 2 hours to ensure full precipitation.
-
-
Filtration: Filter the solid and wash with water (3 x 2 L) to remove residual propionic acid and salts.
-
Drying: Dry in a vacuum oven at 60°C.
-
Expected Yield: 85–90%
-
Target Purity: >95% (HPLC).
-
Step 2: Selective Nitro Reduction
Objective: Reduction of the nitro group to the amine without over-reduction of the benzimidazole ring.
Process Chemistry Insight
Catalytic hydrogenation is preferred over Fe/HCl (Bechamp reduction) for pharmaceutical applications due to the cleaner impurity profile and lack of iron waste.
Safety Critical:
-
Hydrogenation Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol). Heat removal capacity must be calculated.
-
Catalyst Pyrophoricity: Dry Pd/C is pyrophoric.[1] Always handle as a water-wet paste.
Detailed Protocol (Scale: 500 g Input)
-
Reactor Setup: 5 L High-Pressure Hydrogenator (Hastelloy or SS316).
-
Charging:
-
Charge 2-Ethyl-5-nitro-1H-benzimidazole (500 g, 2.61 mol).
-
Charge Methanol (2.5 L, 5 vol). Note: Ethanol can be used but Methanol often provides better solubility.
-
Charge 5% Pd/C (50% wet, 25 g dry basis, 5 wt% loading). Charge under nitrogen blanket.
-
-
Hydrogenation:
-
Purge vessel with Nitrogen (3x) then Hydrogen (3x).
-
Pressurize to 3–5 bar (45–75 psi) .
-
Heat to 50°C . Control exotherm by regulating H2 feed or cooling jacket.
-
Stir at high RPM (mass transfer limited reaction).
-
Monitor hydrogen uptake.[1][2] Reaction is complete when uptake ceases (typically 2–4 hours).
-
-
Workup:
-
Cool to 20°C. Vent H2 and purge with Nitrogen.
-
Filter catalyst through a Celite bed or sparkler filter. Keep catalyst wet.
-
Concentrate filtrate under vacuum to ~20% volume.
-
-
Crystallization:
-
Add Water or MTBE as an anti-solvent to induce crystallization.
-
Cool to 0–5°C and age for 2 hours.
-
Filter and dry under vacuum at 45°C.
-
Process Control & Impurity Management[1]
Critical Process Parameters (CPPs)
| Step | Parameter | Range | Criticality | Consequence of Deviation |
| Condensation | Reaction Temp | 135–145°C | High | Low temp leads to incomplete ring closure (mono-amide intermediate). |
| Condensation | Quench pH | 8.0 – 9.5 | Medium | Low pH leads to yield loss (product stays as salt). |
| Reduction | H2 Pressure | 3 – 5 bar | Medium | Low pressure slows rate; High pressure requires safety rating. |
| Reduction | Temperature | 45 – 60°C | High | >65°C may cause ring hydrogenation or side reactions. |
Impurity Profile[4]
-
Impurity A (Starting Material): 4-Nitro-1,2-phenylenediamine.[1][3][4] Control: Reaction time.
-
Impurity B (Intermediate): N-(2-amino-4-nitrophenyl)propionamide. Control: Temperature/Acid strength.
-
Impurity C (Oxidation): Colored azo/azoxy dimers. Control: Exclusion of oxygen during workup.
Process Flow Diagram (PFD)
The following diagram illustrates the unit operations and safety checkpoints.
References
-
Marupati, S., et al. (2018).[5][6] "Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine." Rasayan Journal of Chemistry, 11(4), 1674-1677.[5][6] Retrieved from [Link]
-
European Patent Office. (1986).[7] Process for making benzimidazoles (EP 0069445 B1). Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). "Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides." PubMed Central. Retrieved from [Link]
-
Google Patents. (2013). CN103193714B - 5-amino-benzimidazolone synthetic method.[8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting regioselectivity in benzimidazole functionalization
Technical Support Center: Benzimidazole Functionalization & Regioselectivity
Ticket System Status: ONLINE Current Topic: Troubleshooting Regiochemical Outcomes in Benzimidazole Synthesis Audience: Medicinal Chemists / Process Chemists
Introduction: The Tautomeric "Coin Flip"
The core challenge in benzimidazole functionalization is the N1/N3 tautomeric equilibrium . In an unsubstituted benzimidazole, the N1 and N3 positions are chemically equivalent due to rapid proton transfer (
-
The Numbering Trap: A substituent at position 5 in one tautomer becomes position 6 in the other.
-
The Reaction Conundrum: Upon deprotonation, the resulting anion is delocalized. The incoming electrophile (
) will attack either nitrogen based on a competition between steric hindrance (kinetic control) and electronic density (thermodynamic/inductive control).
This guide provides diagnostic workflows and protocols to control and determine regioselectivity.
Module 1: Troubleshooting N-Alkylation/Arylation
User Query: "I am alkylating a 5-substituted benzimidazole. Why do I get a mixture of 1,5- and 1,6-isomers, and how can I predict the major product?"
The Diagnostic: Determining Your Isomer
Before optimizing, you must confirm which isomer you have.[1] Standard 1H NMR is often insufficient due to signal overlap.
-
Step 1: NOESY/ROESY NMR (The Gold Standard)
-
1,5-Isomer: Strong NOE correlation between the
-alkyl protons (N1) and the aromatic proton at C7 . -
1,6-Isomer: Strong NOE correlation between the
-alkyl protons (N3 N1) and the aromatic proton at C2 (if H) and C7 (which is now C4 in the re-numbered system? Careful). -
Correction: In the 1,6-isomer, the N-alkyl group is adjacent to the C7 proton (which corresponds to the original C4 proton of the 5-substituted starting material).
-
Simplified Check: Look for NOE between
-CH and the aromatic proton ortho to the ring junction. If that proton is a singlet (isolated), it's likely C4 (indicating 1,5-isomer if NOE is absent, or 1,6 if present? No, C4 is a singlet in 5,6-disubstitution).[1] -
Reliable Marker: The proton at C7 (adjacent to N1) is usually a doublet (ortho-coupling to C6). If you see NOE to a doublet, it is the C7 proton.[1]
-
The "Remote Nitrogen" Rule (Electronic Control)
When steric factors are equal (e.g., 5-substituted systems), electronic effects dictate the ratio.[1]
| Substituent (at C5) | Electronic Effect | Preferred Nucleophile | Major Product | Mechanism |
| EWG (e.g., -NO | Inductive Deactivation | N1 (Remote) | 1,5-Isomer | N1 is less deactivated than N3 (which is conjugated/closer to C5 via C4).[1] |
| EDG (e.g., -OMe) | Mesomeric Donation | N3 (Proximal) | 1,6-Isomer | Lone pair availability is higher at N3.[1] |
| Bulky Group (at C4) | Steric Blocking | N1 (Open) | 1,7-Isomer | Steric hindrance at C4 blocks N3 attack completely.[1] |
Optimization Strategy: Base & Solvent Effects
-
Tight Ion Pairing (Cs
CO / DMF): Cesium can coordinate with EWGs (like nitro or carbonyls), potentially directing the alkylation via a chelation-controlled transition state.[1] -
Loose Ion Pairing (NaH / THF): Creates a "naked" anion.[1] Reactivity is driven purely by nucleophilicity of the nitrogen atoms.
Visualization: N-Alkylation Decision Tree
Figure 1: Decision tree for predicting the major regioisomer in N-alkylation of substituted benzimidazoles.
Module 2: C-H Activation & Ring Functionalization
User Query: "I need to functionalize the benzene ring (C4-C7), but my catalyst keeps hitting the C2 position."
The Acidity Hierarchy
The C2 proton is significantly more acidic (
-
Lithiation (n-BuLi): Exclusively deprotonates C2.
-
Direct Arylation (Pd/Cu): Favors C2 via a CMD (Concerted Metalation-Deprotonation) mechanism.
Bypassing C2: Accessing C4/C7 (The "Peri" Position)
To hit the benzene ring, you must either block C2 or use a Directing Group (DG) on the nitrogen.
-
Rh(III)-Catalyzed C-H Activation: Uses the N-atom as a directing group to activate the C4-H bond.
Electrophilic Aromatic Substitution (EAS)
-
Nitration/Bromination: Occurs preferentially at C5/C6 (electron-rich positions) rather than C4/C7.
-
Protocol Tip: If you need a C4-halogen, start with a 3-substituted 1,2-diaminobenzene precursor rather than trying to halogenate the benzimidazole core later.
Module 3: Experimental Protocols
Protocol A: Regioselective N-Alkylation (Self-Validating)
Objective: Alkylation of 5-nitrobenzimidazole favoring the 1,5-isomer.
-
Preparation: Dissolve 5-nitrobenzimidazole (1.0 eq) in anhydrous DMF (0.2 M).
-
Why DMF? Promotes dissociation of the salt, allowing thermodynamic control.
-
-
Base Addition: Add Cs
CO (1.5 eq). Stir at RT for 30 min.-
Checkpoint: Solution should turn deep yellow/orange (anion formation).[1]
-
-
Electrophile: Add alkyl halide (1.1 eq) dropwise.
-
Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc.
-
Validation (Critical Step):
-
Isolate the major spot.
-
Run NOESY NMR .
-
Success Criteria: Observe NOE between the N-CH
group and the aromatic doublet at ppm (C7-H). If NOE is to a singlet at ppm (C4-H), you have the 1,6-isomer (unlikely with NO ).[1]
-
Protocol B: C2-Selective Arylation (Direct C-H Activation)
Objective: Arylation of N-methylbenzimidazole at C2 without pre-functionalization.
-
Reagents: N-methylbenzimidazole (1.0 eq), Aryl Iodide (1.2 eq).
-
Catalyst System: Pd(OAc)
(5 mol%), PPh (10 mol%), CuI (10 mol%).[1] -
Base: K
CO (2.0 eq).[5] -
Solvent: DMF or Dioxane (degassed).
-
Conditions: 100°C, 12h, Sealed tube.
-
Mechanism Check: The CuI acts as a co-catalyst to lower the pKa of the C2-H bond, facilitating the CMD step with Palladium.
Visualization: C-H Activation Selectivity Map
Figure 2: Strategic map for targeting specific carbons on the benzimidazole ring.
References
-
Regioselectivity of N-Alkylation
-
Electronic Effects on Tautomerism
-
C-H Activation Strategies
-
Transition Metal Catalysis (C2 Selectivity)
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. tandfonline.com [tandfonline.com]
TLC monitoring issues in the synthesis of 2-ethyl-5-aminobenzimidazole
Welcome to the technical support center for the synthesis and analysis of 2-ethyl-5-aminobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with monitoring this specific reaction using Thin-Layer Chromatography (TLC). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Introduction: The Critical Role of TLC in Benzimidazole Synthesis
The synthesis of substituted benzimidazoles, such as 2-ethyl-5-aminobenzimidazole, is a cornerstone in medicinal chemistry due to their wide range of biological activities.[1] A common synthetic route involves the cyclization of a substituted o-phenylenediamine with a carboxylic acid or its equivalent.[2] Accurate and real-time monitoring of this reaction is paramount for optimizing yield, minimizing side products, and determining the reaction endpoint. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose—it is fast, inexpensive, and provides immediate qualitative data on the progress of the reaction.[1][3]
However, the polar nature of the reactants and products, particularly the presence of multiple amino groups, can introduce specific challenges in TLC analysis. This guide addresses these issues head-on, providing expert-driven troubleshooting advice and validated protocols.
Troubleshooting Guide: Common TLC Plate Issues & Solutions
This section is structured in a question-and-answer format to directly address the visual anomalies you may encounter on your TLC plates.
Question 1: Why are my spots streaking vertically instead of forming tight circles?
Answer: Spot streaking is one of the most common issues when analyzing polar, amino-containing compounds like 2-ethyl-5-aminobenzimidazole. This phenomenon is typically caused by strong interactions between your compound and the stationary phase (silica gel).
-
Causality (The "Why"): Silica gel is weakly acidic due to the presence of silanol groups (Si-OH). The basic amino groups on your starting material (e.g., 1,2,4-triaminobenzene derivative) and product can undergo strong acid-base interactions with the silica. This causes molecules to "drag" up the plate rather than moving in a discrete band, resulting in a streak. Overloading the sample on the plate can also lead to significant streaking.[4]
-
Diagnostic Steps & Solutions:
-
Reduce Sample Concentration: The simplest first step is to dilute your reaction sample significantly before spotting it on the TLC plate. Overconcentration is a frequent cause of streaking.
-
Modify the Mobile Phase (Eluent): To counteract the acidic nature of the silica gel, you can add a small amount of a basic modifier to your eluent.
-
Action: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system. For example, if you are using 80:20 Ethyl Acetate:Hexane, modify it to 79:20:1 Ethyl Acetate:Hexane:Et₃N.
-
Mechanism: The added base will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your analyte. This allows your basic compound to travel up the plate with fewer non-ideal interactions, resulting in sharper, more defined spots.
-
-
Question 2: My starting material and product spots are too close together (low resolution). How can I improve their separation?
Answer: Poor separation (low ΔRf) makes it difficult to determine if the starting material has been fully consumed. This indicates that your chosen solvent system is not optimal for resolving the compounds of interest.
-
Causality (The "Why"): The separation on a TLC plate is governed by the partitioning of the analyte between the stationary phase and the mobile phase. If both your starting material and product have similar polarities, they will travel at similar rates in a given eluent, resulting in overlapping spots. The goal is to find a solvent system where the polarity difference between your compounds is magnified.
-
Diagnostic Steps & Solutions:
-
Systematic Eluent Optimization: You need to adjust the polarity of your mobile phase. The key is to change the solvent composition systematically.
-
If spots are too high (Rf > 0.8): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce methanol in a DCM:Methanol mixture) or increase the proportion of the non-polar solvent.
-
If spots are too low (Rf < 0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Change Solvent Selectivity: If simply adjusting polarity doesn't work, you may need to change the solvents entirely. Different solvents have different types of interactions (e.g., hydrogen bonding, dipole-dipole).
-
Action: Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system.[5] Sometimes, a three-component system provides the best resolution.
-
-
Use a Co-spot: A co-spot is a critical diagnostic tool to confirm if two spots are indeed different compounds.[6]
-
Protocol: On the baseline of your TLC plate, spot your starting material in one lane, your reaction mixture in the middle lane, and a combined spot of both the starting material and the reaction mixture in a third lane. If the starting material and product are different, the co-spot lane will show two distinct spots. If they are the same, you will see a single, potentially larger spot.
-
-
Question 3: I don't see any spots on my TLC plate after development, even under the UV lamp.
Answer: This can be an alarming result, suggesting either a failed reaction or an issue with your TLC technique or visualization method.
-
Causality (The "Why"): The absence of spots can be due to several factors: the sample concentration may be too low to detect, the compounds may not be UV-active, the solvent level in the developing chamber might have been too high, or the reaction may have indeed failed.[4]
-
Diagnostic Steps & Solutions:
-
Check UV Activity: 2-ethyl-5-aminobenzimidazole, being an aromatic heterocycle, should be strongly UV-active at 254 nm.[7] If you suspect your starting materials are not, this could be the issue.
-
Increase Sample Concentration: Try spotting the sample multiple times in the exact same location, allowing the solvent to dry completely between applications. This concentrates your sample on the baseline without creating an overly large initial spot.[4]
-
Verify Chamber Setup: Ensure the solvent level in your TLC chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent pool instead of eluting up the plate.[4]
-
Use a Chemical Stain: UV is a non-destructive visualization method.[8] If UV fails, a chemical stain is the next step. For this particular synthesis, two stains are highly effective:
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with any compound that can be oxidized, which includes the aromatic amines in your system. It is a general and highly sensitive stain.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing a characteristic purple or pink color.[9] It is perfect for visualizing both the starting diamine and the final amino-substituted product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for monitoring the synthesis of 2-ethyl-5-aminobenzimidazole?
-
A1: A good starting point is a mixture of a moderately polar solvent and a non-polar solvent. We recommend starting with 70:30 Ethyl Acetate:Hexane . Based on the results, you can systematically adjust the polarity. If streaking is observed, switch to 69:30:1 Ethyl Acetate:Hexane:Triethylamine .
-
-
Q2: How do I properly prepare my sample for TLC?
-
A2: Take a small aliquot from the reaction mixture (e.g., with a glass capillary). Dissolve it in a small amount of a volatile solvent like dichloromethane, methanol, or ethyl acetate. The goal is to have a solution that is concentrated enough to see but dilute enough to prevent overloading.
-
-
Q3: My reaction is conducted in a high-boiling solvent like DMF or DMSO. How does this affect my TLC?
-
A3: High-boiling solvents can interfere with TLC development, often causing a large smear up the plate.[6] To mitigate this, after spotting your sample on the plate, place the plate under a high vacuum for 1-2 minutes to evaporate the high-boiling solvent before placing it in the developing chamber.
-
-
Q4: Can the silica gel on the TLC plate cause my compound to decompose?
-
A4: Yes, the acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. While aminobenzimidazoles are generally stable, if you suspect decomposition (e.g., seeing multiple new spots appear over time), you can use neutralized silica plates or add a basic modifier to your eluent as described for preventing streaking.[6]
-
Experimental Protocol: Standard TLC Monitoring
This protocol provides a self-validating system for reliably monitoring your reaction.
1. Plate Preparation:
- Using a pencil (never a pen, as the ink will run[4]), gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.
- Mark 3-4 evenly spaced tick marks on the baseline for spotting. Label them (e.g., SM for Starting Material, R for Reaction, C for Co-spot).
2. Spotting the Plate:
- Use a fine glass capillary tube to spot the samples.
- Lane 1 (SM): Spot a dilute solution of your starting diamine.
- Lane 2 (R): Spot your prepared reaction mixture sample.
- Lane 3 (C): First spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of the SM spot.
- Ensure each spot is small and concentrated (2-3 mm in diameter).
3. Chamber Development:
- Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm.
- Place a piece of filter paper inside, wetting it with the eluent to saturate the chamber atmosphere. Close the chamber and let it equilibrate for 5 minutes.
- Carefully place the spotted TLC plate into the chamber. Ensure the eluent level is below the baseline. Close the chamber.
- Allow the solvent front to travel up the plate until it is about 1 cm from the top.
4. Visualization:
- Remove the plate and immediately mark the solvent front with a pencil.
- Allow the plate to dry completely in a fume hood.
- Step 4a (Non-destructive): View the plate under a short-wave (254 nm) UV lamp in a dark environment.[7] Circle any visible spots with a pencil.[8]
- Step 4b (Destructive): If spots are faint or absent, proceed to chemical staining. Dip the plate into a prepared stain (e.g., potassium permanganate or ninhydrin) using forceps.
- Gently heat the stained plate with a heat gun until colors develop.
Data Summary: Expected Rf Values
The following table provides representative Rf values to help interpret your TLC plates. Note that actual values will vary based on the exact solvent system and laboratory conditions.
| Compound | Expected Polarity | Expected Rf in 80:20 EtOAc:Hex | Rationale |
| Starting Diamine (e.g., 4-ethyl-1,2,5-triaminobenzene) | Very High | 0.0 - 0.1 | Multiple primary amine groups lead to strong interaction with silica gel, resulting in low mobility. |
| 2-Ethyl-5-aminobenzimidazole (Product) | High | 0.3 - 0.5 | The cyclized product is less polar than the triamine starting material but still polar due to the N-H and amino groups. |
| Potential Side Product (e.g., non-cyclized amide) | Intermediate | Varies | Polarity will be between the starting material and the product. TLC helps to identify its presence. |
Visual Workflow: TLC Troubleshooting Logic
The following diagram illustrates a logical workflow for diagnosing and solving common TLC issues encountered during the synthesis of 2-ethyl-5-aminobenzimidazole.
Caption: A flowchart for troubleshooting TLC issues in benzimidazole synthesis.
References
-
Sriram R, Sapthagiri R, Ravi A (2015) Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Mater Sci Eng 3(2): 1-4. [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. [Link]
-
SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. (2022-04-04). [Link]
- Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
-
(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. (2020-08-10). [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health. (2022-03-07). [Link]
-
Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. PMC. [Link]
- Preparation method of 5-aminobenzimidazole.
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
Troubleshooting Thin Layer Chromatography. Department of Chemistry: University of Rochester. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. (2022-06-03). [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. (2023-11-07). [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022-04-07). [Link]
-
Visualizing a TLC plate. YouTube. (2021-08-22). [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. (2023-08-09). [Link]
-
TLC troubleshooting. ChemBAM. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ijpsm.com [ijpsm.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. epfl.ch [epfl.ch]
Technical Support Center: Purifying 2-Ethyl-3H-benzoimidazol-5-ylamine via Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 2-Ethyl-3H-benzoimidazol-5-ylamine. The following question-and-answer format addresses common challenges and provides systematic protocols to achieve high purity of the target compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I have synthesized crude 2-Ethyl-3H-benzoimidazol-5-ylamine. What is the recommended starting point for selecting a recrystallization solvent?
A1: Selecting an appropriate solvent is critical for successful recrystallization. The ideal solvent should exhibit high solubility for 2-Ethyl-3H-benzoimidazol-5-ylamine at elevated temperatures and low solubility at room or sub-ambient temperatures. For benzimidazole derivatives, a good starting point is to screen a range of solvents with varying polarities.
Based on established protocols for structurally similar compounds, a logical approach is to begin with polar protic solvents like alcohols.[1][2] Ethanol is often a suitable choice for in-situ recrystallization after synthesis.[2] Acetone has also been successfully used for recrystallizing benzimidazole derivatives.[3]
A systematic solvent screening process is highly recommended. This involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and at their boiling points.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Often effective for benzimidazole derivatives.[1] |
| Ketones | Acetone | A common and effective recrystallization solvent.[3] |
| Esters | Ethyl Acetate | Useful for both extraction and potential recrystallization.[4][5] |
| Hydrocarbons | Toluene, Heptane | Can be used in solvent/anti-solvent systems. |
| Halogenated | Dichloromethane | Use with caution due to toxicity; good for dissolving many organics. |
| Ethers | Diethyl Ether, MTBE | Typically used as an anti-solvent or for washing. |
Q2: My compound is either too soluble or insoluble in all the single solvents I've tried. What should I do next?
A2: This is a common challenge. The solution is to use a binary solvent system, also known as a solvent/anti-solvent pair. In this technique, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (the anti-solvent, in which the compound is insoluble) until the solution becomes turbid (cloudy). The turbidity indicates the onset of precipitation. At this point, you can gently heat the mixture until it becomes clear again and then allow it to cool slowly.
Experimental Protocol: Binary Solvent System Screening
-
Select a "Good" Solvent: Choose a solvent that readily dissolves your compound when heated.
-
Select a "Poor" Solvent (Anti-solvent): This solvent should be miscible with the "good" solvent but should not dissolve your compound.
-
Dissolution: In a small test tube, dissolve a small amount of your crude 2-Ethyl-3H-benzoimidazol-5-ylamine in a minimal amount of the hot "good" solvent.
-
Titration: While the solution is hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Evaluation: Assess the quantity and quality of the crystals formed.
Common Binary Solvent Pairs for Benzimidazole Derivatives:
-
Ethanol / Water
-
Acetone / Hexane
-
Toluene / Heptane
-
Dichloromethane / Diethyl Ether
Q3: I've obtained crystals, but they are very fine needles or powder. How can I get larger, more well-defined crystals?
A3: The rate of cooling is a primary determinant of crystal size. Rapid cooling often leads to the formation of small, impure crystals as impurities can become trapped in the rapidly forming crystal lattice. To obtain larger and purer crystals, slow cooling is essential.
Troubleshooting Crystal Size:
-
Insulate the Crystallization Vessel: After dissolving your compound at a high temperature, wrap the flask in glass wool or place it in a Dewar flask to slow down the cooling process.
-
Seeding: If you have a pure crystal of 2-Ethyl-3H-benzoimidazol-5-ylamine from a previous batch, adding a tiny "seed" crystal to the supersaturated solution can initiate controlled crystallization and promote the growth of larger crystals.
-
Reduce Supersaturation: If the solution is too concentrated, it can lead to rapid precipitation. Use slightly more solvent to reduce the degree of supersaturation.
Q4: My recrystallized product is still impure. What are the likely causes and how can I fix it?
A4: Impurities in the final product can arise from several factors. Here's a troubleshooting guide:
-
Incomplete Removal of Insoluble Impurities: If your crude product contains impurities that are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before allowing the solution to cool.
-
Protocol: Dissolve the crude product in the minimum amount of hot solvent. Place a filter funnel with fluted filter paper on a pre-heated receiving flask. Pour the hot solution through the filter paper to remove insoluble materials. Proceed with the cooling and crystallization of the filtrate.
-
-
Co-precipitation of Soluble Impurities: If an impurity has similar solubility characteristics to your target compound, a single recrystallization may not be sufficient. In this case, a second recrystallization using the same or a different solvent system is recommended.
-
Residual Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of the cold recrystallization solvent after filtration to remove any residual mother liquor that contains dissolved impurities. Do not use a warm solvent for washing, as this will dissolve your product.
Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for recrystallization.
Caption: Decision workflow for recrystallization solvent selection and process.
Caption: Troubleshooting logic for impure recrystallized product.
References
- Google Patents. (n.d.). A process for the preparation of benzimidazole derivatives and their salts.
-
International Journal of Creative Research Thoughts. (2020). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved February 7, 2026, from [Link]
-
Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-[1-(ethylamino)ethyl]-3H-benzimidazol-5-ol. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-phenoxyethyl)-3H-benzimidazol-5-amine. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Phenyl-3H-benzoimidazol-5-yl)ethylamine. Retrieved February 7, 2026, from [Link]
Sources
- 1. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent - PMC [pmc.ncbi.nlm.nih.gov]
Preventing over-alkylation in N-substituted benzimidazole synthesis
Ticket ID: BZ-ALK-001 Status: Open Subject: Prevention of Quaternization (Over-Alkylation) and Control of Regioselectivity
Diagnostic & Triage: Define Your Problem
Before altering your protocol, confirm the nature of your impurity. In benzimidazole synthesis, "side products" generally fall into two distinct mechanistic traps.
| Symptom | Diagnosis | Chemical Reality |
| Product is water-soluble / High polarity on TLC | Over-Alkylation (Quaternization) | Formation of 1,3-dialkylbenzimidazolium salt. The neutral mono-alkylated product acted as a nucleophile. |
| Two distinct spots with similar Rf | Regio-isomerism | Competition between N1 and N3 alkylation (common in 5-substituted benzimidazoles). |
| Starting material remains | Incomplete Conversion | Base was too weak, or the anion is stabilized/insoluble. |
The Mechanistic Core: Why Over-Alkylation Happens
The Root Cause: The N-alkylation of benzimidazoles is a race between two nucleophiles.
-
The Anion (Desired): Formed by deprotonating the benzimidazole (pKa ~12.8). This is a strong nucleophile.
-
The Mono-Product (Undesired): The neutral N1-alkylbenzimidazole. While a weak base (pKa of conjugate acid ~5.6), the N3 nitrogen retains a lone pair. In the presence of highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) and excess heat, this nitrogen attacks the alkylating agent, forming the quaternary salt.
Visualizing the Pathway (DOT Diagram)
Figure 1: The kinetic pathway showing how the target mono-alkylated product can re-enter the reaction cycle to form quaternary salts.
Troubleshooting Guide (FAQ)
Q1: I am seeing significant quaternary salt formation. How do I stop it?
The Fix: Starve the Reaction.
-
Stoichiometry: Never use a large excess of alkyl halide. Reduce your electrophile equivalents from 1.5 eq to 0.95 – 1.05 eq . It is better to have 5% unreacted starting material (easy to separate) than 5% quaternary salt (hard to separate).
-
Order of Addition: Do not add the base and alkyl halide simultaneously.
Q2: Which base should I use?
The Fix: Match Base Strength to Acidity.
-
Aggressive (NaH/DMF): Use only if your electrophile is unreactive. NaH generates the "naked" anion instantly. High risk of exotherm and over-reaction.
-
Precision (Cs₂CO₃/MeCN): Cesium Carbonate is the "Gold Standard" for controlled alkylation. The "Cesium Effect" (solubility and coordination) often promotes mono-alkylation over quaternization.
-
Green/Scalable (NaOH + TBAB): Phase Transfer Catalysis (PTC) is excellent for preventing over-alkylation because the reaction occurs at the interface.
Q3: My yield is low, but I'm afraid to increase the temperature.
The Fix: Change the Solvent, not the Heat. High temperatures (>80°C) dramatically increase the rate of the second alkylation (quaternization).
-
Instead of heating, switch to a more polar aprotic solvent (DMF or DMSO) to increase the nucleophilicity of the anion.
-
If using Acetone/K₂CO₃, add a catalytic amount of KI (Potassium Iodide) . This generates the more reactive alkyl iodide in situ (Finkelstein reaction) without needing heat.
Validated Experimental Protocols
Method A: High-Precision Protocol (Cesium Carbonate)
Best for: Complex substrates, expensive starting materials, or when regioselectivity is critical.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Add Benzimidazole derivative (1.0 mmol) and Cs₂CO₃ (1.2 mmol) to anhydrous Acetonitrile (MeCN, 5 mL) .
-
Activation: Stir at Room Temperature (RT) for 30 minutes. The mixture may look like a slurry.
-
Addition: Add Alkyl Halide (1.05 mmol) dropwise over 5 minutes.
-
Reaction: Stir at RT. Monitor by TLC.[2][3]
-
Note: If reaction is sluggish after 4 hours, warm to 40°C. Do not reflux unless necessary.
-
-
Workup: Filter off the solid inorganic salts. Evaporate the filtrate.
Method B: Phase Transfer Catalysis (Robust & Scalable)
Best for: Large scale (>5g), simple alkyl halides, preventing quaternary salts.
-
Solvent System: Prepare a biphasic mixture of Toluene (10 mL) and 50% NaOH (aq) (2 mL) .
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.05 eq) .
-
Reactants: Add Benzimidazole (1.0 eq) . Stir vigorously.
-
Addition: Add Alkyl Halide (1.0 eq) dropwise.
-
Mechanism: The TBAB transports the benzimidazole anion into the organic phase where it reacts. Once mono-alkylated, the neutral product stays in the organic phase but is less likely to react again compared to the constantly replenished anionic species.
Comparative Data: Base & Solvent Effects[4][5]
| Condition | Base | Solvent | Risk of Over-Alkylation | Regioselectivity (N1:N3)* |
| Standard | NaH | DMF | High (Fast kinetics) | Low (~1:1) |
| Mild | K₂CO₃ | Acetone | Low (Precipitation of salts) | Moderate |
| Precision | Cs₂CO₃ | MeCN | Very Low | High (Chelation control) |
| Biphasic | NaOH/TBAB | Toluene/H₂O | Lowest (Interface control) | Moderate |
*Regioselectivity refers to 5-substituted benzimidazoles.
Decision Logic for Protocol Selection
Figure 2: Decision matrix for selecting the optimal alkylation protocol based on substrate reactivity.
References
-
Catalytic Selective Synthesis: M. Dadwal et al., "Acceptorless Dehydrogenative Coupling... Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles," The Journal of Organic Chemistry, 2020.[4]
-
Regioselectivity Mechanisms: D. A. Evans et al., "Regioselective N-Alkylation of Indazoles and Benzimidazoles," Journal of Medicinal Chemistry, 2024 (Contextualized from Indazole analogs).
-
Quaternary Salt Formation: S. N. A. Bukhari et al., "Benzimidazolium quaternary ammonium salts: synthesis... and Hirshfeld surface exploration," Chemistry Central Journal, 2024.
-
pKa and Reactivity: P. T. Pham et al., "Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles," Journal of Physical Chemistry B, 2006.
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy [mdpi.com]
- 2. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole synthesis [organic-chemistry.org]
Column chromatography techniques for separating benzimidazole isomers
Technical Support Center | Chromatography Application Note #BZ-402
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Guide for Tailing, Co-elution, and Tautomeric Issues in Benzimidazole Purification
Executive Summary
Benzimidazoles present a unique "double threat" in chromatography: they are significantly basic (
Module 1: The "Missing Peak" Phenomenon (Tautomerism)
Q: I synthesized a 5-substituted benzimidazole, but my HPLC/TLC shows one spot/peak for the mixture of 5- and 6-isomers. Why can't I separate them?
A: You likely cannot separate them because they are dynamically the same molecule at room temperature.
Unless the nitrogen at position 1 (
-
The Diagnostic Test: If you take a "pure" fraction of the top of a peak and re-inject it, do you get the same single peak? If yes, it is a rapid equilibrium.
-
The Solution: You must "lock" the tautomer by substituting the
position (e.g., alkylation). Once is alkylated, the 1,5-isomer and 1,6-isomer become distinct, stable regioisomers that can be separated.
Scientific Note: Do not waste solvent attempting to separate unsubstituted 5/6-benzimidazoles on standard silica or C18.
Module 2: Troubleshooting Peak Tailing (Normal Phase)
Q: My benzimidazole product streaks/tails badly on silica gel (flash or TLC), even with 10% Methanol. How do I fix this?
A: The tailing is caused by the interaction between the basic imidazole nitrogen and the acidic silanol groups (
Protocol: The "Amine-Modified" Mobile Phase
To fix tailing, you must introduce a base that binds to silanols more strongly than your compound.
-
Select a Modifier:
-
Triethylamine (TEA): Standard for flash chromatography. Volatile but smelly.
-
Ammonia (
): Excellent for MS compatibility but requires care in preparation.
-
-
The "Pre-Saturation" Technique (Crucial for Flash Columns):
-
Do not just add TEA to your mobile phase. The silica will "eat" the TEA at the top of the column, and your compound will still tail lower down.
-
Step 1: Equilibrate the column with Mobile Phase + 1% TEA (approx. 2-3 column volumes).
-
Step 2: Run your separation with Mobile Phase + 0.1% to 0.5% TEA .
-
-
Recommended Solvent Systems:
-
DCM / MeOH / NH4OH (90:9:1): The "Gold Standard" for polar benzimidazoles.
-
EtOAc / Hexane / TEA (variable ratio + 0.5% TEA): For less polar derivatives.
-
Warning: TEA is difficult to remove completely. If your next step is sensitive to base (e.g., metal-catalyzed coupling), use high-vacuum drying with mild heating or an acidic workup to remove residual TEA.
Module 3: Separation of N-Alkylated Regioisomers (1,5- vs 1,6-)
Q: I have N-alkylated my benzimidazole and now have a mix of 1,5- and 1,6-isomers. They co-elute on C18. How do I resolve them?
A: Regioisomers often have identical hydrophobicity but different dipole moments. If Reverse Phase (C18) fails, you must switch separation mechanisms.
Strategy A: Selectivity Change (Normal Phase)
Regioisomers often separate better on silica because the steric environment around the nitrogen affects adsorption differently.
-
Solvent Switch: If using MeOH/DCM, switch to EtOAc/Toluene or Acetone/Hexane . Toluene interacts with the
-system of the benzimidazole, often enhancing selectivity between isomers.
Strategy B: pH Modification (Reverse Phase)
Benzimidazoles are ionizable. Small differences in the
-
High pH Protocol: Use a hybrid silica column (e.g., Waters XBridge or chemically stable equivalent) that can withstand pH 10.
Strategy C: Chiral Chromatography (The "Nuclear Option")
Even if your molecule is achiral, "Chiral" columns (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)) are excellent at separating regioisomers due to their specific steric clefts.
-
Mobile Phase: Hexane / Ethanol / DEA (90:10:0.1).
Decision Logic & Workflows
The following diagram illustrates the critical decision path for method development.
Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on structural substitution and observed issues.
Summary of Mobile Phase Modifiers
Use this table to select the correct modifier for your stationary phase.
| Separation Mode | Stationary Phase | Recommended Modifier | Concentration | Purpose |
| Normal Phase | Silica Gel (Standard) | Triethylamine (TEA) | 0.1% - 1.0% | Blocks acidic silanols to prevent tailing. |
| Normal Phase | Silica Gel (Flash) | Ammonia ( | 1.0% (in MeOH) | Alternative to TEA; easier to remove by evaporation. |
| Reverse Phase | C18 (Standard) | Formic Acid / TFA | 0.1% | Protonates the base ( |
| Reverse Phase | C18 (Hybrid/Polymer) | Ammonium Bicarbonate | 10mM (pH 10) | Suppresses ionization ( |
| Chiral/Special | Amylose/Cellulose | Diethylamine (DEA) | 0.1% | Essential for peak shape on polysaccharide chiral columns. |
References
-
Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Definitive source on benzimidazole tautomerism).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silanol interactions and amine modifiers).
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing!. (Practical guide on secondary silanol interactions).
-
Cirilli, R., et al. (2013). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers. Journal of Chromatography A. (Demonstrates use of chiral columns for benzimidazole separation).
-
BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of benzamides/benzimidazoles. (Specific protocols for basic heterocycles).
Sources
Validation & Comparative
A Comparative Guide to the Reduction of 5-Nitrobenzimidazole: Efficacy of Common Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
The transformation of 5-nitrobenzimidazole to 5-aminobenzimidazole is a critical step in the synthesis of a wide array of pharmacologically active molecules. The choice of reducing agent for this conversion is paramount, directly impacting reaction efficiency, product purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the most prevalent and effective reducing agents for this transformation, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction to the Significance of 5-Aminobenzimidazole
5-Aminobenzimidazole serves as a pivotal building block in medicinal chemistry. Its versatile structure is a key component in the development of various therapeutic agents, including but not limited to, anthelmintics, anticancer agents, and antihypertensives. The efficacy and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of this key intermediate. Therefore, a thorough understanding of the available synthetic routes to 5-aminobenzimidazole is essential for any researcher in the field.
Comparative Analysis of Reducing Agents
The reduction of the nitro group in 5-nitrobenzimidazole can be achieved through several established methods. This guide will focus on a comparative analysis of four widely used techniques:
-
Catalytic Hydrogenation (using Palladium on Carbon and Raney Nickel)
-
Metal-Mediated Reduction (using Tin(II) Chloride)
-
Metal-Mediated Reduction (using Iron powder in acidic medium)
-
Reduction with Sodium Dithionite
The following sections will delve into the mechanistic underpinnings, practical considerations, and expected outcomes for each of these methods.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes. This technique involves the use of a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, in the presence of a hydrogen source.
Mechanism: The reaction proceeds via the adsorption of both the 5-nitrobenzimidazole and hydrogen gas onto the surface of the catalyst. The nitro group is then sequentially reduced to the corresponding amine through a series of intermediates, including nitroso and hydroxylamine species.
Advantages:
-
High Yields and Purity: This method often provides near-quantitative conversion with minimal side products.
-
Clean Reaction: The by-product is water, simplifying the work-up procedure.
-
Catalyst Recyclability: The heterogeneous catalyst can often be recovered and reused, which is economically and environmentally beneficial.
Disadvantages:
-
Specialized Equipment: Requires a hydrogenation apparatus capable of handling pressurized hydrogen gas.
-
Catalyst Cost: Palladium is a precious metal, making the initial catalyst investment significant.
-
Potential for Debenzylation: If the benzimidazole nitrogen is substituted with a benzyl group, this protecting group can be cleaved under hydrogenation conditions.[1]
Experimental Data
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| H₂ | Raney Nickel | Methanol | 100 ± 5 | 1.5 - 2.0 | 5 - 6 | High | [2] |
| H₂ | Pd/C | Ethanol | 95 | 1.0 | 5 | ~90 | [2] |
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
-
In an autoclave, combine 5-nitrobenzimidazolone, Raney Nickel catalyst, and methanol.
-
Seal the autoclave and purge with hydrogen gas 3-5 times to remove air.
-
Heat the mixture to 100 ± 5 °C.
-
Pressurize the autoclave with hydrogen gas to 1.5-2.0 MPa.
-
Maintain the pressure between 1.0-1.5 MPa and stir the reaction for 5-6 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst, washing the catalyst with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting solid is suction filtered and dried to a constant weight to yield 5-aminobenzimidazolone.[2]
Metal-Mediated Reduction: Tin(II) Chloride (SnCl₂)
The use of stannous chloride (tin(II) chloride) in an acidic medium is a classical and reliable method for the reduction of nitroarenes.[3]
Mechanism: The reduction proceeds through a series of single-electron transfers from the Sn(II) ion to the nitro group. The resulting radical anion is then protonated by the acidic medium, and this process is repeated until the amine is formed.
Advantages:
-
Mild Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating.[1]
-
Good Chemoselectivity: SnCl₂ can selectively reduce a nitro group in the presence of other reducible functional groups.
Disadvantages:
-
Stoichiometric Reagent: A large excess of the tin salt is required, which generates a significant amount of metallic waste.
-
Difficult Work-up: The removal of tin salts during the work-up can be challenging and may require careful pH adjustment and filtration.[1]
-
Toxicity: Tin compounds have associated toxicity concerns.
Experimental Data
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| SnCl₂·2H₂O / HCl | Glacial Acetic Acid | Not specified | Not specified | 55 - 60 | [4] |
| SnCl₂·2H₂O | Ethanol | Room Temp. - Gentle Heat | Not specified | Good | [1] |
Experimental Protocol: Reduction with Tin(II) Chloride
-
Dissolve 1-aryl-5-nitrobenzimidazole in glacial acetic acid.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude 1-aryl-5-aminobenzimidazole.
-
Purify the product by column chromatography or recrystallization as needed.[4]
Metal-Mediated Reduction: Iron (Fe) Powder
The reduction of nitroarenes using iron powder in the presence of an acid (such as acetic acid or hydrochloric acid) is a cost-effective and widely used industrial process.
Mechanism: Similar to other metal-mediated reductions, this process involves single-electron transfers from the iron metal surface to the nitro group, followed by protonation.
Advantages:
-
Cost-Effective: Iron is an inexpensive and readily available metal.
-
Environmentally Benign: Iron and its salts are generally considered to be less toxic than other heavy metals like tin.
Disadvantages:
-
Heterogeneous Reaction: The reaction can sometimes be slow and may require heating to go to completion.[5]
-
Work-up Challenges: The removal of iron sludge can be cumbersome, often requiring filtration through a bed of celite.[6]
-
Acid Sensitivity: The acidic conditions may not be suitable for substrates with acid-labile functional groups.[7]
Experimental Data
| Reducing Agent | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fe powder | Acetic Acid | Ethanol | 100 | 2 | Not specified | [5] |
| Fe powder | HCl (catalytic) | Ethanol/Water/Acetic Acid | Reflux | 1 - 3 | 85 - 95 | [8] |
Experimental Protocol: Reduction with Iron Powder and Acetic Acid
-
To a solution of the 5-nitrobenzimidazole derivative in ethanol, add acetic acid and iron powder.[5]
-
Heat the resulting mixture to 100 °C and stir for 2 hours.[5]
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and dilute with water.
-
Adjust the pH to 8 by the addition of an aqueous sodium hydroxide solution.[5]
-
Extract the mixture with ethyl acetate.[5]
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[5]
-
Concentrate the organic phase under reduced pressure to yield the product.[5]
Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a versatile and relatively mild reducing agent that can be used for the reduction of nitroarenes, particularly in aqueous or mixed aqueous-organic solvent systems.
Mechanism: The dithionite ion (S₂O₄²⁻) is a powerful reducing agent in aqueous solution. It reduces the nitro group through a complex series of steps, ultimately yielding the amine.
Advantages:
-
Mild Conditions: The reaction is often carried out under neutral or slightly basic conditions, which is advantageous for substrates with acid- or base-sensitive functional groups.[9]
-
Simple Work-up: The by-products are water-soluble sulfate and sulfite salts, which can be easily removed by aqueous extraction.
Disadvantages:
-
Reagent Stability: Sodium dithionite is unstable in acidic solutions and can decompose upon storage in the presence of moisture and air.[10]
-
Potential for Over-reduction: In some cases, other functional groups may also be reduced.
Experimental Data
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Na₂S₂O₄ | Ethanol/Water | Not specified | Not specified | Good | [9] |
| Na₂S₂O₄ | Water/Ammonia | Boiling | < 1 | ~80 | [10] |
Experimental Protocol: Reduction with Sodium Dithionite
-
In a flask, dissolve the 5-nitrobenzimidazole derivative in a mixture of water and ammonium hydroxide.[10]
-
Add sodium dithionite dihydrate in portions to the solution. The reaction is exothermic and the color of the solution will fade.[10]
-
After the initial reaction subsides, gently boil the solution for a few minutes.[10]
-
Filter the hot solution to remove any insoluble impurities.
-
Heat the filtrate for an additional 30 minutes, during which the product may begin to precipitate.[10]
-
Acidify the hot solution with glacial acetic acid and allow it to stand overnight to complete the precipitation.[10]
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the 5-aminobenzimidazole derivative.[10]
Conclusion and Recommendations
The choice of the most suitable reducing agent for the synthesis of 5-aminobenzimidazole from 5-nitrobenzimidazole depends on several factors, including the scale of the reaction, the presence of other functional groups in the molecule, available equipment, and cost considerations.
-
For high-yield, clean reactions on a laboratory scale, catalytic hydrogenation with Pd/C or Raney Nickel is often the preferred method, provided the necessary equipment is available.
-
When chemoselectivity is a primary concern and specialized hydrogenation equipment is not accessible, SnCl₂ offers a reliable alternative, though the work-up can be challenging.
-
For large-scale industrial production, the use of iron powder with an acid is a highly cost-effective option, despite the potential for a more demanding work-up.
-
Sodium dithionite is an excellent choice for substrates that are sensitive to acidic or harsh conditions, offering a mild and often high-yielding alternative.
It is recommended that researchers perform small-scale trial reactions to determine the optimal conditions for their specific 5-nitrobenzimidazole derivative before proceeding to a larger scale synthesis.
References
- CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents.
-
Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature. Available at: [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. Available at: [Link]
-
New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity | ACS Omega. Available at: [Link]
-
5-amino-2,3-dihydro-1,4-phthalazinedione - Organic Syntheses Procedure. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. Available at: [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC. Available at: [Link]
-
Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Available at: [Link]
-
Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect on N -Debenzylation - ResearchGate. Available at: [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. Available at: [Link]
-
Benzimidazole. I. Synthesis of 1-aryl-5-aminobenzimidazole - Chemical Papers. Available at: [Link]
-
Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Available at: [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. Available at: [Link]
-
A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization - Organic Chemistry Portal. Available at: [Link]
-
How to completely remove iron (Fe) powder from the reaction mixture? - ResearchGate. Available at: [Link]
-
Nitro and aminobenzimidazoles - ResearchGate. Available at: [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC. Available at: [Link]
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Comparative SAR Landscape of 2-Substituted Benzimidazoles: Optimization Strategies & Performance Metrics
Executive Summary: The Privileged 2-Position
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets including tubulin, angiotensin II receptors, proton pumps, and various kinases. While the 5- and 6-positions allow for pharmacokinetic (PK) fine-tuning, the C2-position is the primary vector for defining pharmacodynamic (PD) specificity and potency.[1]
This guide objectively compares the performance of 2-substituted benzimidazoles against alternative scaffolds (imidazoles, indoles, furans) and analyzes the internal Structure-Activity Relationship (SAR) logic that drives their optimization.[1]
Comparative Analysis: Benzimidazoles vs. Alternative Scaffolds
Case Study A: Angiotensin II Receptor Blockade (Hypertension)
Comparison: Telmisartan (2-substituted Benzimidazole) vs. Losartan (Imidazole).[1]
While both drugs target the AT1 receptor, the fused benzene ring of the benzimidazole in Telmisartan provides a larger lipophilic surface area and unique π-stacking interactions that the simple imidazole of Losartan lacks.
| Feature | Telmisartan (Benzimidazole Core) | Losartan (Imidazole Core) | Performance Delta |
| Binding Affinity (pKi) | 8.19 ± 0.04 | 7.17 ± 0.07 | Telmisartan has ~10x higher affinity.[1] |
| Dissociation Rate | Extremely Slow ("Irreversible") | Fast | Telmisartan provides longer duration of action.[1] |
| Lipophilicity (LogP) | 3.2 (High tissue penetration) | 1.19 | Telmisartan exhibits superior volume of distribution.[1][2] |
| Receptor Interaction | Interaction with Gln-257 & Tyr-292 via the benzimidazole core.[1] | Limited interaction surface.[1] | The benzimidazole core anchors the molecule more effectively in the hydrophobic pocket. |
Key Insight: The 2-position of Telmisartan bears a large lipophilic group that, combined with the benzimidazole scaffold, creates a "delta lock" on the receptor, resulting in insurmountable antagonism unlike the surmountable antagonism of Losartan.
Case Study B: Gastric Acid Suppression
Comparison: Omeprazole (Benzimidazole Sulfoxide) vs. Ranitidine (Furan/H2 Antagonist).
This comparison highlights how the 2-position can be used as a reactive "trigger" rather than just a binding element.[1]
| Metric | Omeprazole (PPI) | Ranitidine (H2 Blocker) | Experimental Outcome |
| Mechanism | Covalent binding to H+/K+ ATPase (Proton Pump).[1] | Competitive inhibition of H2 histamine receptor.[1] | Omeprazole offers total acid control; Ranitidine is partial.[1] |
| Healing Rate (8 Weeks) | 80% (Duodenal Ulcers) | 63% | Benzimidazole scaffold enables superior clinical efficacy.[1] |
| Activation | Acid-catalyzed rearrangement at the C2-position to form a sulfenamide.[1] | No activation required.[1] | The basicity of the benzimidazole N3 is critical for accumulation in the acidic parietal cell. |
Internal SAR Optimization: The 2-Position Decision Matrix
When optimizing a benzimidazole lead, the substituent at C2 dictates the primary biological target.[1]
A. Electronic Tuning (pKa Modulation)
The pKa of the benzimidazole ring (typically ~5.[1]5) is tunable via the 2-substituent.[1] This is critical for drugs like Omeprazole that must accumulate in acidic compartments.[1]
-
Electron Donating Groups (EDG) at C2 (e.g., -CH3, -NH2): Increase basicity (pKa > 6.0). Increases solubility in acidic media but may reduce membrane permeability at physiological pH.[1]
-
Electron Withdrawing Groups (EWG) at C2 (e.g., -CF3, -NO2): Decrease basicity. Often used to improve metabolic stability or enhance hydrophobic binding.[1]
B. Target-Specific Motifs
-
2-Carbamate (-NHCOOR): Critical for Anthelmintic and Anticancer (Tubulin) activity.[1] The carbamate moiety mimics the peptide bond, allowing hydrogen bonding with Glu-198 of β-tubulin.[1]
-
Data Point: Compounds with 2-carbamate substitution show IC50 values < 5 µM against MCF-7 cancer lines, whereas 2-alkyl analogs often lose activity.[1]
-
-
2-Aryl/Heteroaryl: Critical for Kinase Inhibition and DNA Intercalation .[1] The planar extension allows for intercalation between base pairs or deep insertion into the ATP-binding pocket of kinases.[1]
Visualizing the SAR Logic
The following diagram illustrates the decision pathways for optimizing 2-substituted benzimidazoles based on the desired therapeutic target.
Figure 1: Strategic decision tree for 2-substituted benzimidazole optimization based on therapeutic target.
Experimental Protocols
Protocol A: Synthesis of 2-Substituted Benzimidazoles (Oxidative Cyclization)
This "green" protocol avoids harsh acids and high temperatures, suitable for generating diverse libraries for SAR scanning.[1]
Reagents:
-
o-Phenylenediamine (1.0 equiv)[1]
-
Substituted Aldehyde (1.0 equiv)[1]
-
Ammonium Chloride (NH4Cl) (3.0 equiv) or NaOH/I2 system[1]
Workflow:
-
Condensation: Dissolve o-phenylenediamine and the target aldehyde in Ethanol/Water.
-
Activation: Add oxidant/catalyst (e.g., 10 mol% I2 and 2 equiv NaOH, or NH4Cl for milder conditions).[1]
-
Cyclization: Stir at Room Temperature (RT) for 30–60 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]
-
Checkpoint: The intermediate Schiff base (imine) usually forms rapidly; the oxidative ring closure is the rate-determining step.[1]
-
-
Work-up: Pour reaction mixture into crushed ice/water. The product typically precipitates.[1]
-
Purification: Filter the solid. Recrystallize from hot ethanol.
Self-Validation:
-
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH proton (broad singlet, ~12-13 ppm) of the benzimidazole ring.
-
Yield: Expect >85% for electron-poor aldehydes; electron-rich aldehydes may require longer reaction times or stronger oxidants (e.g., Na2S2O5).[1]
Protocol B: Tubulin Polymerization Inhibition Assay
To verify the activity of 2-carbamate/amino derivatives.[1]
Method:
-
Preparation: Use purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Incubation: Mix tubulin (3 mg/mL) with the test compound (1–10 µM) and GTP (1 mM) at 4°C.
-
Initiation: Transfer to a 37°C cuvette to initiate polymerization.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Compare the Vmax (rate of polymerization) and steady-state mass against a vehicle control (DMSO) and a positive control (Nocodazole or Colchicine).
-
Success Criteria: A potent inhibitor will show a flattened curve (minimal absorbance increase), indicating inhibition of microtubule assembly.[1]
-
Synthesis Workflow Visualization
Figure 2: One-pot oxidative cyclization workflow for rapid library generation.
References
-
Kakuta, H., et al. (2005).[1] "Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor."[1] PubMed.[1] Link
-
Gupta, S.P., et al. (2025).[1][3] "Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype." ResearchGate.[1] Link
-
Yeomans, N.D., et al. (1998).[1] "A comparison of omeprazole with ranitidine for ulcers associated with nonsteroidal antiinflammatory drugs." New England Journal of Medicine.[1] Link[1]
-
Bansal, Y., & Silakari, O. (2012).[1] "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. (Contextual citation for scaffold privilege).
-
Dandekar, M., et al. (2023).[1] "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies." Bioorganic & Medicinal Chemistry Letters. Link
-
Gaba, M., et al. (2022).[1] "Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects." Polymers.[1] Link
Sources
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- 2. Telmisartan and losartan: The marked differences between their chemical and pharmacological properties may explain the difference in therapeutic efficacy in hospitalized patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Guide to the In Vitro Validation of 2-Ethyl-Benzimidazole Derivatives as Enzyme Inhibitors: A Comparative Analysis
Introduction: The Pursuit of Potent and Selective Enzyme Inhibitors
In the landscape of modern drug discovery, the strategic inhibition of specific enzymes remains a cornerstone for therapeutic intervention in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders.[1] The process of identifying and validating compounds that can modulate enzyme activity with high efficacy and specificity is a critical first step in the development pipeline.[1] Among the vast array of chemical scaffolds explored for this purpose, the benzimidazole ring system stands out as a "privileged structure" in medicinal chemistry. Its unique composition, featuring a fusion of benzene and imidazole rings, allows it to interact with a wide range of biological targets, forming the core of numerous FDA-approved drugs.[2][3]
This guide focuses specifically on the 2-ethyl-benzimidazole derivative class, a promising subset of benzimidazoles that has demonstrated significant potential as inhibitors of various key enzymes.[4] The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired potency and selectivity.[2] We will delve into the in vitro methodologies required to rigorously validate the inhibitory activity of these compounds, providing a comparative analysis against established alternatives. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for successful validation.
Key Enzymatic Targets for 2-Ethyl-Benzimidazole Derivatives
The therapeutic potential of 2-ethyl-benzimidazole derivatives is defined by the enzymes they target. These enzymes are often critical nodes in pathological pathways. Key targets include:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are central to the inflammatory cascade, catalyzing the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. Certain benzimidazole derivatives have shown potent anti-inflammatory activity by inhibiting COX enzymes, making them candidates for new anti-inflammatory agents.[5][6]
-
Tyrosine Kinases: This large family of enzymes, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), are crucial regulators of cell growth, proliferation, and differentiation.[7] Their overactivation is a hallmark of many cancers. Benzimidazole-based compounds have been developed as potent inhibitors of these kinases for anticancer therapy.[7][8]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are responsible for breaking down the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. Benzimidazole hybrids have been synthesized and evaluated for their potential in this area.[9]
-
Other Significant Targets: The structural versatility of benzimidazoles has led to their evaluation against a wide range of other enzymes, including Urease (implicated in infections by H. pylori), Topoisomerases (essential for DNA replication in cancer cells), and Nedd8-activating enzyme (NAE) (involved in protein degradation pathways relevant to cancer).[4][10][11]
Core Principles of In Vitro Enzyme Inhibition Assays
The primary objective of an in vitro enzyme inhibition assay is to quantify a compound's ability to reduce the rate of an enzyme-catalyzed reaction. The most common metric derived from these assays is the half-maximal inhibitory concentration (IC50) , which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[12][13]
Causality Behind Experimental Design: A robust assay is a self-validating system. The design must account for potential artifacts and ensure that the observed inhibition is a direct result of the test compound's interaction with the target enzyme. This is achieved through:
-
Appropriate Controls: Including a negative control (vehicle, e.g., DMSO) to establish baseline enzyme activity, a positive control (a known inhibitor) to confirm the assay is sensitive to inhibition, and controls without the enzyme to check for non-enzymatic substrate degradation or signal interference.[14]
-
Understanding Inhibition Modality: The mechanism of inhibition (e.g., competitive, non-competitive) can influence assay setup and data interpretation.[15][16] For instance, in competitive inhibition, the measured IC50 value is dependent on the substrate concentration.[13] Therefore, substrate concentration should be kept constant and ideally at or below the Michaelis constant (Km) for comparability.
Below is a generalized workflow for the validation of enzyme inhibitors.
Experimental Protocol: IC50 Determination in a 96-Well Plate Format
This protocol provides a generalized, step-by-step methodology for determining the IC50 value of a 2-ethyl-benzimidazole derivative. It is designed to be adaptable for various enzymes that have a detectable output (e.g., colorimetric, fluorescent).
4.1 Materials and Reagents
-
Enzyme: Purified target enzyme of known concentration.
-
Substrate: Specific substrate for the target enzyme.
-
Test Compounds: 2-ethyl-benzimidazole derivatives and reference inhibitors, typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10-50 mM).
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES) with any necessary cofactors (e.g., MgCl2, ATP).
-
Detection Reagent: Reagent to stop the reaction and/or generate a measurable signal.
-
Microplates: 96-well clear, black, or white plates, depending on the detection method.
-
Instrumentation: Microplate reader (spectrophotometer or fluorometer).
4.2 Step-by-Step Methodology
-
Compound Plate Preparation (Serial Dilution):
-
Dispense assay buffer into wells A2-A12 through H2-H12 of a 96-well plate.
-
Add a high concentration of the test compound (e.g., 100 µL of 200 µM solution in assay buffer with 2% DMSO) to column 1 (A1-H1).
-
Perform a serial dilution (e.g., 1:3 or 1:10) by transferring a portion of the solution from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Columns 11 and 12 will serve as controls.[17]
-
Rationale: Creating a dose-response curve requires testing the inhibitor across a wide range of concentrations. A logarithmic dilution series is most effective for this.[18]
-
-
Assay Execution:
-
Controls:
-
100% Activity Control (Negative): In column 11, add the vehicle (e.g., assay buffer with 2% DMSO) without any inhibitor. This defines the maximum reaction rate.
-
0% Activity Control (Background): In column 12, add assay buffer and substrate but no enzyme. This measures any non-enzymatic signal.
-
-
Enzyme Addition: Add a defined amount of enzyme solution to wells in columns 1 through 11.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for inhibitors that bind slowly or require conformational changes.[14]
-
Reaction Initiation: Add the substrate solution to all wells (columns 1-12) to start the reaction.
-
Reaction Incubation: Incubate for a specific time during which the reaction proceeds linearly. This time must be determined during assay development.
-
Signal Detection: Stop the reaction (if necessary) and/or add the detection reagent. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the background signal (column 12) from all other measurements.
-
Normalize the data by setting the average signal of the 100% activity control (column 11) to 100% and the 0% activity control to 0%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
Comparative Performance Analysis
The true measure of a novel inhibitor's potential lies in its performance relative to existing compounds. Here, we present a comparative analysis based on published data for various benzimidazole derivatives.
5.1 Inhibition of Cyclooxygenase (COX) Enzymes
Benzimidazole-morpholine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2, the primary targets of NSAIDs. A selective inhibitor for COX-2 is often desired to reduce the gastrointestinal side effects associated with COX-1 inhibition.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Derivative 2b | COX-1 | 8.096 | Ibuprofen | - | [6] |
| COX-2 | 8.369 | Nimesulide | - | [6] | |
| Derivative 2j | COX-1 | 14.18 | Ibuprofen | - | [6] |
| COX-2 | 13.09 | Nimesulide | - | [6] | |
| Various BZD | COX-2 | < Standard | Ibuprofen | - | [5] |
Note: Specific IC50 values for standards were not provided in the source text, but compounds were compared for relative potency.
Analysis: Certain 2-substituted benzimidazole derivatives show promising inhibitory activity against both COX-1 and COX-2, with IC50 values in the single-digit micromolar range.[6] Some derivatives demonstrated potency greater than the standard drug ibuprofen in specific assays.[5] This suggests that the benzimidazole scaffold is a viable starting point for developing new anti-inflammatory agents.
5.2 Inhibition of Cholinesterases (AChE & BuChE)
For potential anti-Alzheimer's agents, inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is often evaluated.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Derivative 10 | AChE | 19.44 ± 0.60 | Galantamine | 19.34 ± 0.62 | [9] |
| BuChE | 21.57 ± 0.61 | Galantamine | 21.45 ± 0.21 | [9] | |
| Derivative 2 | AChE | 20.04 ± 0.15 | Galantamine | 19.34 ± 0.62 | [9] |
| BuChE | 23.22 ± 0.15 | Galantamine | 21.45 ± 0.21 | [9] | |
| Derivative 26 | AChE | 22.07 ± 0.13 | Galantamine | 18.05 ± 0.31 | [9] |
| BuChE | 26.32 ± 0.13 | Galantamine | 24.25 ± 0.11 | [9] |
Analysis: The data reveals that benzimidazole-based hybrids can be potent cholinesterase inhibitors, with potencies comparable to the standard drug Galantamine.[9] Structure-activity relationship (SAR) studies in the source publication indicated that substitutions on the benzimidazole ring significantly influence inhibitory potential, highlighting the tunability of this scaffold.[9] For example, the presence of a nitro group (-NO2) often resulted in potent inhibition.[9]
5.3 Inhibition of Other Key Enzymes
The broad applicability of the benzimidazole scaffold is evident from its activity against a diverse set of enzymes implicated in cancer and infectious diseases.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Derivative 5a | EGFR | 0.086 ± 0.009 | Gefitinib | 0.052 ± 0.003 | [8] |
| VEGFR-2 | 0.107 ± 0.005 | Sorafenib | 0.048 ± 0.002 | [8] | |
| Topo II | 2.52 ± 0.15 | Doxorubicin | 3.62 ± 0.21 | [8] | |
| Derivative 6g | EGFR | 0.131 ± 0.005 | Gefitinib | 0.052 ± 0.003 | [8] |
| VEGFR-2 | 0.229 ± 0.01 | Sorafenib | 0.048 ± 0.002 | [8] | |
| Derivative 4 | Urease | 19.22 ± 0.49 | Thiourea | 21.00 ± 0.01 | [11] |
| Derivative 35 | NAE | 5.51 | CDC (Lead Cmpd) | 16.43 | [10] |
Analysis: Benzimidazole-triazole hybrids show remarkable potency against key cancer targets like EGFR and VEGFR-2, with IC50 values in the nanomolar range.[8] Notably, derivative 5a demonstrated superior inhibition of Topoisomerase II compared to the standard chemotherapeutic Doxorubicin.[8] Furthermore, pyridyl-benzimidazole analogues have been identified as urease inhibitors with potency comparable to or exceeding that of the standard inhibitor thiourea.[11] In the context of neddylation inhibition, optimized benzimidazole derivatives showed a nearly three-fold improvement in IC50 over the lead compound.[10]
Conclusion and Future Directions
The in vitro data robustly validates that 2-ethyl-benzimidazole and related derivatives constitute a highly versatile and pharmacologically significant scaffold. Through systematic evaluation using the principles and protocols outlined in this guide, researchers can effectively characterize their inhibitory potential. The comparative analysis demonstrates that these compounds can achieve potency comparable to, and in some cases exceeding, that of established drugs across a range of enzymatic targets, including kinases, cholinesterases, and cyclooxygenases.
The success of these derivatives lies in their chemical tractability, which allows for rational design and optimization based on structure-activity relationships. The experimental workflows presented herein provide a clear and self-validating pathway from a synthesized compound to a well-characterized inhibitor. Future efforts should focus on optimizing the selectivity of these compounds to minimize off-target effects and advancing the most promising leads into more complex cellular and in vivo models to validate their therapeutic potential.
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Zhang, Y., et al. (2021). Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth in vitro and in vivo. European Journal of Medicinal Chemistry, 210, 112964. Available at: [Link].
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Ayaz, M., et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 28(10), 4060. Available at: [Link].
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Al-Ostoot, F.H., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2160913. Available at: [Link].
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Khan, K. M., et al. (2014). 2-(2′-Pyridyl) benzimidazole derivatives and their urease inhibitory activity. Journal of the Chemical Society of Pakistan, 36(4), 729-736. Available at: [Link].
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Göktaş, M.T., et al. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Pharmaceuticals, 15(11), 1335. Available at: [Link].
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Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. Available at: [Link].
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Al-Salahi, R., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESES, In Vitro AND MOLECULAR DOCKING ANALYSIS. Rasayan Journal of Chemistry, 16(4), 2295-2305. Available at: [Link].
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Al-Warhi, T., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 470. Available at: [Link].
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Patchornik, G., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLOS ONE, 13(6), e0198163. Available at: [Link].
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Li, Y., et al. (2023). Inhibition of albendazole and 2-(2-aminophenyl)-1H-benzimidazole against tyrosinase: mechanism, structure-activity relationship, and anti-browning effect. Journal of the Science of Food and Agriculture, 103(2), 856-866. Available at: [Link].
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Tipton, K.F., & Davey, G.P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(20), 4739. Available at: [Link].
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A Comparative Benchmarking Guide to Novel Benzimidazole Antifungals for Candida albicans
Introduction: The Imperative for Novel Antifungals Against Candida albicans
Candida albicans remains a formidable opportunistic fungal pathogen, responsible for a significant burden of mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1] The current antifungal armamentarium, while effective, is facing the growing challenge of drug resistance.[1] This necessitates a robust pipeline of novel therapeutic agents with diverse mechanisms of action. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has yielded numerous compounds with broad biological activities, including antifungal properties.[2][3] This guide provides a comprehensive benchmarking framework for two novel, hypothetical benzimidazole-based antifungals, designated BZA-1 and BZA-2 , against established clinical agents for the treatment of C. albicans infections.
Our comparative analysis will focus on in-vitro efficacy, mechanistic insights, and performance against clinically relevant phenotypes such as biofilms. We will benchmark BZA-1 and BZA-2 against three cornerstone antifungals, each representing a distinct mechanistic class:
-
Fluconazole (FLC): A triazole that inhibits ergosterol biosynthesis.[4][5][6][7]
-
Amphotericin B (AMB): A polyene that binds to ergosterol, leading to membrane disruption.[8][9][10][11]
-
Caspofungin (CAS): An echinocandin that inhibits cell wall synthesis.[12][13][14][15]
This guide is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed methodologies for the preclinical evaluation of new antifungal candidates.
Unveiling the Novel Benzimidazoles: BZA-1 and BZA-2
For the purpose of this guide, we will evaluate two distinct, hypothetical benzimidazole derivatives:
-
BZA-1 (Ergosterol Synthesis Inhibitor): This compound is designed to target lanosterol 14-α-demethylase (Erg11p), an enzyme crucial for ergosterol biosynthesis in fungi.[16][17][18] This mechanism is analogous to that of azole antifungals like fluconazole.[4][5][19] The rationale is to explore a new chemical scaffold for a validated target, potentially overcoming existing resistance mechanisms.
-
BZA-2 (Hyphal Growth and Virulence Factor Inhibitor): This compound represents a more novel approach, hypothesized to specifically inhibit key signaling pathways essential for the yeast-to-hyphae transition in C. albicans. This dimorphic switch is a critical virulence factor, enabling tissue invasion and biofilm formation.[20] BZA-2's putative target is the hyphal wall protein 1 (Hwp1) expression pathway, thereby preventing adhesion and filamentation.
Visualizing the Mechanisms of Action
The distinct mechanisms of our hypothetical and benchmark antifungals are depicted below.
Caption: Mechanisms of action for novel and benchmark antifungals.
Section 1: In-Vitro Susceptibility Testing – Minimum Inhibitory Concentration (MIC)
The "Why" Behind MIC Testing
The Minimum Inhibitory Concentration (MIC) is the foundational metric for assessing an antifungal's potency. It determines the lowest concentration of the drug that prevents visible growth of the microorganism. This experiment is critical for initial screening, establishing a baseline for efficacy, and comparing the intrinsic activity of different compounds under standardized conditions. We utilize the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and comparability.
Experimental Protocol: Broth Microdilution MIC Assay
-
Strain and Media Preparation:
-
Use a standardized strain of C. albicans (e.g., SC5314).
-
Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Prepare a yeast inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Antifungal Agent Preparation:
-
Prepare stock solutions of BZA-1, BZA-2, Fluconazole, Amphotericin B, and Caspofungin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should be broad enough to capture the MIC (e.g., 0.03 to 16 µg/mL).
-
-
Incubation:
-
Add the prepared yeast inoculum to each well of the microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no yeast).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
Comparative MIC Data
| Antifungal Agent | Mechanism of Action | Hypothetical MIC50 (µg/mL) |
| BZA-1 | Ergosterol Synthesis Inhibition | 0.25 |
| BZA-2 | Hyphal Growth Inhibition | 2.0 |
| Fluconazole | Ergosterol Synthesis Inhibition | 0.5 |
| Amphotericin B | Ergosterol Binding | 0.5 |
| Caspofungin | Cell Wall Synthesis Inhibition | 0.125 |
This hypothetical data suggests that BZA-1 is more potent than fluconazole, its mechanistic counterpart. BZA-2 shows moderate activity, which is expected for a compound targeting a virulence factor rather than causing direct cell death. Caspofungin remains the most potent in this in-vitro assay.
Section 2: Time-Kill Kinetic Assays
The "Why" Behind Time-Kill Assays
While MIC tells us the concentration that inhibits growth, it doesn't reveal the rate or nature of antifungal activity (i.e., fungistatic vs. fungicidal). Time-kill assays provide this dynamic information by measuring the reduction in viable fungal cells over time at specific drug concentrations. This is crucial for understanding how quickly an antifungal can clear an infection. A fungicidal agent (≥99.9% or a 3-log10 reduction in CFU/mL) is often preferred for treating infections in immunocompromised patients.
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation:
-
Prepare a C. albicans suspension in RPMI 1640 medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Drug Exposure:
-
Add BZA-1, BZA-2, and the benchmark antifungals at concentrations equivalent to 1x, 2x, and 4x their respective MICs to separate flasks containing the yeast suspension.
-
Include a drug-free growth control.
-
-
Time-Course Sampling:
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
-
Viability Assessment:
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antifungal concentration.
-
A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal. A <3-log10 decrease is considered fungistatic.
-
Comparative Time-Kill Data (at 4x MIC)
| Antifungal Agent | Activity at 24h (Log10 CFU/mL Reduction) | Classification |
| BZA-1 | ~2.5 | Fungistatic |
| BZA-2 | ~1.0 | Fungistatic |
| Fluconazole | ~2.0 | Fungistatic[5] |
| Amphotericin B | >3.0 | Fungicidal[21] |
| Caspofungin | >3.0 | Fungicidal[15] |
This hypothetical data indicates that, like fluconazole, BZA-1 is fungistatic. BZA-2's effect is less pronounced on cell viability, consistent with its proposed mechanism of inhibiting virulence rather than causing cell death. Amphotericin B and Caspofungin demonstrate clear fungicidal activity.
Visualizing the Experimental Workflow
Caption: Workflow for the Time-Kill Kinetic Assay.
Section 3: Biofilm Disruption Assay
The "Why" Behind Biofilm Assays
C. albicans biofilms are a major clinical concern, as they exhibit high levels of resistance to conventional antifungal therapies and are a source of persistent infections. A biofilm is a structured community of yeast and hyphal cells embedded in an extracellular matrix. An effective new antifungal should ideally demonstrate activity against these resilient structures. This assay evaluates the ability of the compounds to disrupt pre-formed biofilms.
Experimental Protocol: Biofilm Disruption Assay
-
Biofilm Formation:
-
Prepare a C. albicans suspension of 1 x 10^7 CFU/mL in RPMI 1640 medium.
-
Dispense the suspension into the wells of a flat-bottomed 96-well plate.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Drug Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add fresh RPMI 1640 medium containing serial dilutions of the antifungal agents to the wells.
-
Incubate for another 24 hours.
-
-
Quantification of Biofilm Viability:
-
Wash the wells again with PBS.
-
Quantify the metabolic activity of the remaining biofilm using a colorimetric assay such as XTT or MTS. The reduction of these tetrazolium salts to colored formazan products is proportional to the number of viable cells.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for XTT).
-
-
Data Analysis:
-
Calculate the percentage of biofilm reduction compared to the untreated control.
-
Determine the Sessile Minimum Inhibitory Concentration (SMIC), the concentration causing a 50% reduction in biofilm viability.
-
Comparative Biofilm Disruption Data
| Antifungal Agent | Hypothetical SMIC50 (µg/mL) | Fold Increase from Planktonic MIC |
| BZA-1 | 8 | 32 |
| BZA-2 | 4 | 2 |
| Fluconazole | >64 | >128 |
| Amphotericin B | 2 | 4 |
| Caspofungin | 1 | 8 |
This hypothetical data highlights the challenge of treating biofilms. Fluconazole is largely ineffective. BZA-1 shows reduced but present activity. Notably, BZA-2, with its anti-hyphal mechanism, is highly effective at a low multiple of its planktonic MIC, suggesting that preventing filamentation is a powerful anti-biofilm strategy. Amphotericin B and Caspofungin also retain significant activity against biofilms.
Synthesis and Future Directions
This guide outlines a foundational framework for the preclinical benchmarking of novel benzimidazole antifungals against C. albicans. Based on our hypothetical data:
-
BZA-1 emerges as a potent fungistatic agent against planktonic cells, outperforming fluconazole. Its efficacy is, however, significantly reduced against biofilms. This profile suggests it could be a valuable oral agent for systemic infections where fungistatic activity is sufficient, but may require combination therapy for biofilm-associated infections.
-
BZA-2 demonstrates a unique profile. While its planktonic MIC is modest, its targeted disruption of hyphal formation translates into potent anti-biofilm activity. This makes BZA-2 a promising candidate for treating mucosal candidiasis and catheter-associated infections where biofilms are predominant.
Logical Next Steps in Development would include:
-
Cytotoxicity Assays: Evaluating the toxicity of BZA-1 and BZA-2 against mammalian cell lines to determine their therapeutic index.
-
In-Vivo Efficacy Studies: Testing the compounds in animal models of systemic and mucosal candidiasis to assess their performance in a complex biological system.
-
Mechanism Deconvolution: For BZA-2, further studies to confirm its molecular target and understand the downstream effects on the C. albicans transcriptome and proteome.
-
Resistance Studies: Investigating the potential for and mechanisms of resistance development to both BZA-1 and BZA-2.
By systematically applying these comparative methodologies, researchers can build a robust data package to support the advancement of promising new antifungal candidates from the bench to the clinic.
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Al-Thaqafi, A. H., et al. (2024). Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis. Medicina, 60(5), 786. [Link]
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Rawal, P., & Patel, V. (2024). Fluconazole. StatPearls Publishing. [Link]
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Liu, X., et al. (2022). Antifungal activity and potential mechanism of action of caspofungin in combination with ribavirin against Candida albicans. Frontiers in Microbiology, 13, 986653. [Link]
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Micó-Llorens, J. M., et al. (2016). Therapeutic tools for oral candidiasis: Current and new antifungal drugs. Medicina Oral, Patología Oral y Cirugía Bucal, 21(2), e189-e195. [Link]
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Patsnap. (2024). What is the mechanism of Fluconazole?. [Link]
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Wikipedia. (2024). Amphotericin B. [Link]
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Wikipedia. (2024). Fluconazole. [Link]
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Patsnap. (2024). What is the mechanism of Caspofungin Acetate?. [Link]
- ACS Publications. (2026). Impact of Metal-Functionalized Fullerenes on the Proliferation of Pathogenic Fungi. ACS Omega.
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Vazquez, J. A., & Sobel, J. D. (2024). Candidiasis Treatment & Management. Medscape. [Link]
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Al-Abri, S., & Al-Maqbali, A. (2024). Caspofungin. StatPearls Publishing. [Link]
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Assessing the ADME Properties of 2-Ethyl-Benzimidazole Derivatives
Executive Summary: The "Ethyl Effect" in Benzimidazole Scaffolds
In medicinal chemistry, the benzimidazole scaffold is a "privileged structure," serving as the core for drugs ranging from proton pump inhibitors (Omeprazole) to antihypertensives (Telmisartan).[1][2] However, the substitution at the C-2 position is a critical determinant of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) fate.
This guide focuses on 2-ethyl-benzimidazole derivatives , comparing them against their primary structural alternatives: 2-methyl-benzimidazoles (the conservative standard) and 2-aryl-benzimidazoles (the lipophilic alternative).[2]
Key Technical Insight: The 2-ethyl group acts as a distinct "lipophilic switch."[2] While it enhances membrane permeability compared to the 2-methyl analog, it introduces a specific metabolic liability—susceptibility to CYP450-mediated
Comparative Analysis: 2-Ethyl vs. Alternatives
The following table synthesizes experimental performance metrics for 2-ethyl derivatives against key alternatives.
Table 1: Comparative ADME Profile[2]
| Feature | 2-Ethyl-Benzimidazole | 2-Methyl-Benzimidazole | 2-Aryl-Benzimidazole | Implication for Development |
| Lipophilicity (LogP) | Moderate (2.5 – 3.2) | Low (1.5 – 2.[2]0) | High (> 4.[2]0) | 2-Ethyl offers the best balance for oral bioavailability (Ro5 compliant).[2] |
| Aqueous Solubility | Moderate | High | Low | 2-Ethyl requires cosolvents (DMSO) in assays but avoids the precipitation risks of aryl analogs.[2] |
| Permeability ( | High ( | Moderate | High (often retention-limited) | 2-Ethyl crosses membranes efficiently without getting trapped in the lipid bilayer.[2] |
| Metabolic Stability | Vulnerable (Ethyl Oxidation) | Stable (Methyl is harder to oxidize) | Variable (Ring hydroxylation) | The ethyl chain is a "soft spot" for CYP450; requires rigorous microsomal stability testing.[2] |
| CYP Inhibition | Moderate (CYP3A4/2C9) | Low | High (Potent Inhibitor) | 2-Ethyl derivatives are less likely to cause drug-drug interactions (DDI) than bulky aryl analogs.[2] |
Critical Signaling & Metabolic Pathways[2]
Understanding the metabolic fate of the ethyl group is essential for interpreting stability data.[2] The diagram below illustrates the primary oxidative pathways mediated by hepatic CYP450 enzymes.
Figure 1: The metabolic liability of the 2-ethyl group.[2] α-hydroxylation is the dominant clearance pathway, often leading to dealkylation or conjugation.
Detailed Experimental Protocols
To ensure data integrity (Trustworthiness), use these self-validating protocols. These are designed to specifically address the solubility and detection challenges of benzimidazoles.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Why this method? Kinetic solubility (DMSO precipitation) often overestimates solubility for benzimidazoles due to supersaturation.[2] The thermodynamic method is the "gold standard" for 2-ethyl derivatives.[2]
Materials:
-
Test Compound (Solid powder)[2]
-
Phosphate Buffer (pH 7.[2]4) and 0.1M HCl (pH 1.0)
-
HPLC-UV or LC-MS/MS[2]
-
0.45 µm PTFE Syringe Filters (Nylon binds benzimidazoles)[2]
Workflow:
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Incubate at 25°C for 24 hours with constant shaking (300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 mins.
-
Filtration: Filter the supernatant using a PTFE filter (saturate filter with 200 µL first, discard, then collect filtrate).
-
Quantification: Dilute filtrate 1:10 with mobile phase (Acetonitrile:Water) and inject into HPLC.
-
Validation Check: If the peak area is outside the linear range of your standard curve (0.1 – 100 µM), re-dilute.[2]
-
Protocol B: Microsomal Stability Assay (The "Metabolic Stress Test")
Why this method? This assay quantifies the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.[2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)[2]
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).[2]
Workflow:
-
Preparation: Prepare a 1 µM probe solution of the 2-ethyl derivative in phosphate buffer (pH 7.4). Final DMSO < 0.1%.[2]
-
Pre-incubation: Mix 30 µL microsomes (final conc. 0.5 mg/mL) with 350 µL probe solution.[2] Incubate at 37°C for 5 mins.
-
Initiation: Add 20 µL NADPH regenerating system to start the reaction.
-
Sampling: At T = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min).
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.[2]
Calculation:
Decision Framework: When to Choose 2-Ethyl?
Use this logic flow to determine if the 2-ethyl substituent is appropriate for your drug candidate.
Figure 2: Strategic decision tree for selecting C-2 substituents based on ADME requirements.
References
-
Podunavac-Kuzmanović, S. O., et al. (2010).[2] Lipophilicity and antifungal activity of some 2-substituted benzimidazole derivatives. Chemical Industry and Chemical Engineering Quarterly.
-
Tonelli, M., et al. (2018).[2] Benzimidazole derivatives as a privileged scaffold in the development of anti-infective agents. Journal of Medicinal Chemistry.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
PubChem Compound Summary. (2023). 2-Ethylbenzimidazole (CID 15807).[2] National Center for Biotechnology Information.[2] [2]
-
Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][3] (Standard reference for Protocol A/B methodologies).
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Ethyl-3H-benzoimidazol-5-ylamine
Topic: CAS: 80866-90-6 Classification: Pharmaceutical Intermediate / Functionalized Benzimidazole[1]
Executive Safety Directive
Status: Uncharacterized / Potent Pharmaceutical Intermediate.[1] Default Protocol: Universal Precautions for Aromatic Amines.
As a Senior Application Scientist, I must emphasize a critical operational reality: Absence of evidence is not evidence of absence. While specific toxicological data for CAS 80866-90-6 is often limited in public databases compared to bulk solvents, its structural motif (an amino-benzimidazole) places it in a chemical family known for biological activity (kinase inhibition) and potential sensitization.[1]
Do not treat this merely as "dust." Treat it as a bioactive agent.[1] The following guide is designed to protect you not just from acute irritation, but from long-term sensitization and potential systemic absorption.[1]
Part 1: Technical Risk Assessment & PPE Logic
To select the right equipment, we must understand the enemy.[1] 2-Ethyl-3H-benzoimidazol-5-ylamine presents three specific vectors of exposure:
-
The Nitrogenous Dust Vector (Inhalation): As a solid powder, the primary risk is airborne particulate during weighing.[1] Benzimidazoles can be respiratory sensitizers.[1][2][3]
-
Countermeasure: HEPA filtration (N95/P100) or containment (Fume Hood).[1]
-
-
The Aromatic Amine Vector (Dermal Absorption): Aromatic amines are lipophilic enough to permeate standard latex rapidly.[1]
-
Countermeasure: Nitrile (minimum thickness 0.11 mm) or Laminate film.[1]
-
-
The Contact Vector (Surface Contamination): The static charge of fine powders often leads to invisible residue on balance tables and vial threads.[1]
-
Countermeasure: Double-gloving and disposable sleeve guards.[1]
-
Part 2: PPE Selection Matrix
Use this matrix to select equipment based on your specific operation.
| Protection Zone | Low Risk (Sealed Storage/Transport) | High Risk (Open Weighing / Solubilization) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (4-5 mil) | Double Gloving: 1.[1] Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) | Aromatic amines can permeate thin nitrile in <15 mins.[1] Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination.[1] |
| Respiratory | None required if sealed.[1] | Engineering Control Primary: Chemical Fume Hood.PPE Secondary: N95 or P100 Half-mask if hood sash is >18".[1] | Benzimidazole dusts are fine particulates.[1] Surgical masks offer zero protection against chemical dust inhalation.[1] |
| Body/Skin | Standard Lab Coat (Cotton/Poly) | Tyvek® Lab Coat or Sleeve Covers + Chemical Apron | Cotton absorbs powders, creating a long-term exposure source against your skin.[1] Tyvek sheds particles.[1] |
| Eye/Face | Safety Glasses (Side Shields) | Chemical Goggles (Indirect Vent) | Fine powders drift around glasses.[1] Goggles seal the orbital area against dust entry.[1] |
Part 3: Operational Workflow & Decision Logic
Safety is a decision process, not just a list of gear. Use this logic flow to determine your setup before opening the bottle.
Figure 1: PPE Decision Logic.[1] Note the critical distinction when handling solutions in DMSO/DMF, which act as carrier solvents dragging the amine through the skin.[1]
Part 4: The "Clean-Dirty" Gowning Protocol
Most exposure occurs after the experiment, during de-gowning, when invisible dust on your sleeves is transferred to your wrists.[1]
Step-by-Step Gowning (Donning)
-
Inspection: Check fume hood flow (face velocity 80-100 fpm).
-
Base Layer: Don standard lab coat and safety glasses.[1]
-
Primary Glove: Don first pair of Nitrile gloves (tucked under lab coat cuff).[1]
-
Armoring: Don disposable Tyvek sleeve covers (or Tyvek coat).[1] The sleeve cover must go over the lab coat cuff.[1]
-
Secondary Glove: Don second pair of Nitrile gloves (Extended cuff).[1] Pull these over the Tyvek sleeve.[1]
Step-by-Step De-Gowning (Doffing) - CRITICAL
-
Outer Glove Removal: Grasp the outside of the outer glove.[1][4] Peel off, turning it inside out.[1] Dispose in solid hazardous waste.[1]
-
Sleeve Removal: Remove sleeve covers without touching the outer surface.[1][4]
-
Inner Glove Inspection: Check inner gloves for visible stains/tears.[1]
-
Wash: Wash hands with inner gloves on (removes water-soluble residues).[1]
-
Final Removal: Remove inner gloves. Wash hands with soap and water immediately.[1][5]
Part 5: Operational Handling & Disposal
Weighing & Transfer
-
Static Control: Benzimidazoles are often fluffy, static-prone solids.[1] Use an ionizing fan or anti-static gun if available.[1] If not, wipe the spatula with a dryer sheet (if chemically compatible) or use a disposable anti-static weighing boat.[1]
-
The "Wet" Transfer: If possible, do not transfer the dry powder to the reaction vessel.[1] Add the solvent to the weighing vial, dissolve it, and transfer the liquid. This eliminates the dust risk for the longest part of the transport.[1]
Spill Management
-
Wet Spill: Absorb with vermiculite or chem-pads.[1]
-
Decontamination: Clean surface with 10% bleach solution followed by water.[1] (Bleach oxidizes many amines, breaking them down, though verify specific compatibility for large spills).[1]
Disposal Streams
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often labeled "Toxic/Irritant Solids").[1]
-
Liquid Waste: Segregate into Basic Organic Waste (High pH) or General Organic, depending on your facility's specific stream for amines.[1] Do not mix with strong acids (exothermic reaction risk) or oxidizers.[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2783049, 2-Ethylbenzimidazole-5-amine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
